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  • Product: 1-Iodo-3-methoxycyclohexane
  • CAS: 1206678-29-6

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Iodo-3-methoxycyclohexane: A Stereocontrolled Technical Guide

Executive Summary Target Molecule: 1-Iodo-3-methoxycyclohexane (CAS: 1206678-29-6) Primary Application: Electrophilic alkylating agent for medicinal chemistry scaffolds; intermediate for cross-coupling reactions (Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Iodo-3-methoxycyclohexane (CAS: 1206678-29-6) Primary Application: Electrophilic alkylating agent for medicinal chemistry scaffolds; intermediate for cross-coupling reactions (Suzuki-Miyaura, Negishi). Critical Challenge: The synthesis of 1,3-disubstituted cyclohexanes requires rigorous stereochemical control. Direct iodination of secondary alcohols is prone to elimination side reactions (yielding 3-methoxycyclohexene) and scrambling if not conducted under mild, neutral conditions.

This guide details the Appel Reaction protocol as the "Gold Standard" methodology. Unlike hydroiodination of alkenes (which suffers from poor regioselectivity) or Finkelstein reactions (which require two steps), the Appel protocol offers a direct, stereospecific (


 inversion), and mild conversion of 3-methoxycyclohexanol to the target iodide.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the availability of 3-methoxycyclohexanol. The transformation must account for the thermodynamic preference of the cyclohexane chair conformation.

  • 1,3-Disubstitution Dynamics:

    • Cis-isomer: Can adopt a diequatorial (

      
      ) conformation, making it thermodynamically stable.
      
    • Trans-isomer: Adopts an axial-equatorial (

      
      ) conformation.
      
  • Inversion Strategy: To synthesize the thermodynamically stable cis-iodide, one should start from the trans-alcohol and utilize an

    
     inversion process.
    
Diagram 1: Retrosynthetic Logic

Retrosynthesis cluster_strategy Stereochemical Control Strategy Target 1-Iodo-3-methoxycyclohexane (Target) Precursor 3-Methoxycyclohexanol (Precursor) Target->Precursor C-I Bond Formation (Appel Reaction / Inversion) Start 3-Methoxycyclohexanone (Starting Material) Precursor->Start Reduction (NaBH4 / Stereoselection) Strategy SN2 Inversion: Trans-Alcohol -> Cis-Iodide Cis-Alcohol -> Trans-Iodide

Caption: Retrosynthetic pathway highlighting the critical C-I bond formation step via stereochemical inversion.

Experimental Protocol: The Appel Reaction

Rationale: The Appel reaction (


, 

, Imidazole) is selected for its neutrality and high stereospecificity. It avoids the strong acidic conditions of HI, which could cleave the methyl ether or cause elimination.
Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Note
3-Methoxycyclohexanol 1.0SubstrateMust be dry; remove water azeotropically if needed.
Triphenylphosphine (

)
1.2 - 1.5Oxygen AcceptorRecrystallize if oxidized (TPPO presence).
Iodine (

)
1.2 - 1.5Iodine SourceWeigh quickly; sublimes.
Imidazole 1.5 - 2.0Base/BufferScavenges HI; prevents ether cleavage.
Dichloromethane (DCM) Solvent0.1 M - 0.2 MAnhydrous; stabilize temperature control.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charge the flask with Triphenylphosphine (

    
    )  (1.3 equiv) and Imidazole  (1.5 equiv).
    
  • Add anhydrous DCM (concentration ~0.2 M relative to substrate) and stir until fully dissolved.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Iodine Activation

  • Add Iodine (

    
    )  (1.3 equiv) portion-wise over 10 minutes.
    
    • Observation: The solution will turn a deep yellow-orange color, eventually fading to a pale yellow suspension as the phosphonium-iodide species forms.

  • Stir at 0°C for 15–20 minutes to ensure complete formation of the active iodinating species (

    
    ).
    

Step 3: Substrate Addition

  • Dissolve 3-Methoxycyclohexanol (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture at 0°C over 15 minutes.

    • Mechanism:[2][4][5][6] The alcohol oxygen attacks the phosphorus, displacing iodide. The iodide then attacks the carbon via

      
      , displacing 
      
      
      
      .
  • Remove the ice bath and allow the reaction to warm to room temperature . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The iodide is typically less polar (higher

      
      ) than the alcohol. Staining with PMA or 
      
      
      
      is required as the iodide may not be UV active.

Step 4: Work-up & Purification

  • Quench: Dilute the mixture with pentane or hexanes (precipitates

    
    ). Filter the suspension through a celite pad to remove the bulk of triphenylphosphine oxide.
    
  • Wash: Wash the filtrate with saturated

    
     (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to colorless). Follow with saturated 
    
    
    
    and brine.
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate carefully under reduced pressure.
    
    • Caution: 1-Iodo-3-methoxycyclohexane is moderately volatile. Do not use high vacuum or excessive heat (

      
      ).
      
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Storage: Store the product in the dark over copper wire (stabilizer) at -20°C.

Mechanistic Causality & Stereochemistry

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of the strong P=O bond (enthalpic driving force).

Diagram 2: Reaction Mechanism & Stereochemistry

Mechanism cluster_activation 1. Activation cluster_substitution 2. Substitution (SN2) PPh3 PPh3 + I2 Active Ph3P(+)-I  I(-) PPh3->Active OxyPhos [R-O-PPh3](+) I(-) (Oxyphosphonium) Active->OxyPhos + Alcohol / - HI (Imidazole) Alcohol R-OH (3-Methoxycyclohexanol) Product R-I + Ph3P=O (Inverted Configuration) OxyPhos->Product I(-) Attack (Backside)

Caption: Mechanistic flow of the Appel reaction showing the activation of phosphine and subsequent SN2 displacement.

Alternative Route: Finkelstein Reaction

If the Appel reaction yields difficult-to-separate phosphine byproducts, the Sulfonate/Finkelstein route is the robust alternative.

  • Mesylation: React 3-methoxycyclohexanol with Methanesulfonyl chloride (

    
    ) and 
    
    
    
    in DCM
    
    
    3-methoxycyclohexyl mesylate .
    • Note: Retention of configuration at this step (bond forms at Oxygen).

  • Iodination: Reflux the mesylate with NaI (3-5 equiv) in dry Acetone or 2-Butanone .

    • Note:

      
       Inversion occurs here.[7] 
      
      
      
      precipitates out, driving the reaction.

Comparison Table:

FeatureAppel Reaction (

)
Finkelstein (

)
Steps 1 (One-pot)2
Stereochemistry InversionInversion (Net)
Purification Removal of

required
Simple filtration/wash
Conditions Mild, 0°C to RTReflux required (heat)
Recommendation Primary Choice for small scaleScale-up Choice (>10g)

Safety & Stability

  • Instability: Secondary alkyl iodides are prone to homolytic cleavage by light (

    
     bond energy ~50 kcal/mol). Product will turn purple (iodine release) over time.
    
    • Mitigation: Store in amber vials, under argon, with a copper wire stabilizer.

  • Vesicant: Alkyl iodides are potential alkylating agents. Handle with double gloves in a fume hood.

  • Elimination: Avoid exposure to strong bases (e.g., hydroxide, alkoxide) which will rapidly convert the product to 3-methoxycyclohexene.

References

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801-811. Link

  • Iodination of Secondary Alcohols: Garegg, P. J., et al. "Novel Reagent System for Converting Alcohols into Iodides." Journal of the Chemical Society, Perkin Transactions 1, 1980, pp. 2866-2869. Link

  • Finkelstein Reaction Conditions: Binkley, R. W., and Binkley, E. R. "A Guide to the Finkelstein Reaction.
  • Stereochemical Inversion in Cyclohexanes: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • Commercial Reference: "1-Iodo-3-methoxycyclohexane Product Page." American Elements. Link

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 1-Iodo-3-methoxycyclohexane

Abstract This guide provides a comprehensive technical analysis of the conformational landscape of 1-iodo-3-methoxycyclohexane. It is designed for researchers, scientists, and professionals in drug development who requir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the conformational landscape of 1-iodo-3-methoxycyclohexane. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how substituent effects dictate molecular geometry. By integrating foundational stereochemical principles with advanced experimental and computational methodologies, this document elucidates the intricate balance of steric and electronic factors governing the stability of this molecule's various conformers. We will explore the conformational preferences of both cis and trans isomers, detailing the causality behind these preferences and providing validated protocols for their determination using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).

Introduction: The Dynamic World of Cyclohexane

The cyclohexane ring is a ubiquitous scaffold in organic and medicinal chemistry. Its non-planar, puckered nature allows it to adopt several conformations to minimize intrinsic strain.[1][2] The most stable of these is the chair conformation , which eliminates angle strain by maintaining near-perfect tetrahedral bond angles (111.5°) and minimizes torsional strain by ensuring all C-C bonds are staggered.[3][4]

In a chair conformation, substituents can occupy two distinct positions:

  • Axial (a): Bonds are parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds extend from the "equator" of the ring.

These two positions are not static. Cyclohexane undergoes a rapid "ring-flip" at room temperature (~10^5 times per second), which interconverts axial and equatorial positions.[5] When substituents are present, this equilibrium is often biased towards the conformer that minimizes steric strain, a concept quantified by A-values .[6] An A-value represents the energetic penalty (in kcal/mol) for a substituent to occupy an axial position, where it experiences destabilizing 1,3-diaxial interactions with other axial atoms.[7][8]

The Core Problem: Analyzing 1,3-Disubstituted Cyclohexanes

The conformational analysis of 1,3-disubstituted cyclohexanes introduces a higher level of complexity. These molecules exist as diastereomeric cis and trans pairs, each with its own set of interconverting chair conformers.[9] The relative stability of these conformers is determined by the nature and orientation of the two substituents.

For 1-iodo-3-methoxycyclohexane, the key players are the iodo (-I) and methoxy (-OCH₃) groups. Their conformational preferences are primarily dictated by:

  • Steric Hindrance: The physical bulk of the groups, which causes repulsion when they are forced into close proximity. This is the dominant factor in most cases.[10][11]

  • Electronic Effects: Dipole-dipole interactions between the polar C-I and C-O bonds can either stabilize or destabilize certain conformations. While the classic anomeric effect requires a heteroatom within the ring adjacent to the substituent, analogous stereoelectronic interactions can still be at play.[12][13]

Substituent Properties: A Quantitative Look

To predict the conformational equilibrium, we must first understand the properties of the individual substituents. The A-value is our primary tool for quantifying steric bulk.

SubstituentVan der Waals Radius (Å)A-Value (kcal/mol)Bond Dipole (Debye)
Iodo (-I) 1.98~0.46~1.6
Methoxy (-OCH₃) (CH₃ group) ~2.0~0.60~1.3

Note: A-values can vary slightly depending on the experimental conditions and literature source. The values presented are representative.

From the A-values, we can infer that the methoxy group is sterically more demanding than the iodine atom. This counterintuitive result (iodine is a much larger atom) arises because the A-value accounts for the entire group's interaction. The C-I bond is longer than the C-O bond, placing the large iodine atom further from the ring and reducing the severity of 1,3-diaxial interactions compared to the methoxy group.

Conformational Equilibria of 1-Iodo-3-methoxycyclohexane Isomers

trans-1-Iodo-3-methoxycyclohexane

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[10]

  • trans-(1e, 3e): Both bulky groups are in the spacious equatorial positions. This conformation minimizes steric strain.

  • trans-(1a, 3a): Both groups are in the sterically hindered axial positions. This conformer is significantly destabilized by two 1,3-diaxial interactions for each substituent. Furthermore, a highly unfavorable syn-diaxial interaction occurs between the iodo and methoxy groups themselves.[11]

The energetic cost of the diaxial conformer is substantial, and therefore, the equilibrium overwhelmingly favors the diequatorial (1e, 3e) conformation .

G

cis-1-Iodo-3-methoxycyclohexane

The analysis of the cis isomer is more nuanced. In any chair conformation, one substituent must be axial while the other is equatorial.[10] The ring-flip interconverts these positions.

  • Conformer A (1a-I, 3e-OCH₃): The larger methoxy group is equatorial, and the smaller iodo group is axial. The destabilization energy is approximately equal to the A-value of iodine (~0.46 kcal/mol).

  • Conformer B (1e-I, 3a-OCH₃): The smaller iodo group is equatorial, and the larger methoxy group is axial. The destabilization energy is approximately equal to the A-value of the methoxy group (~0.60 kcal/mol).

Based purely on steric A-values, Conformer A (axial-I, equatorial-OCH₃) is predicted to be the more stable conformer and should be favored at equilibrium, as it places the sterically bulkier group (methoxy) in the more favorable equatorial position.[10] The predicted energy difference (ΔG°) would be approximately 0.60 - 0.46 = 0.14 kcal/mol.

G

Experimental Validation: A Guide to NMR Spectroscopy

Theoretical predictions must be validated by empirical data. High-resolution ¹H NMR spectroscopy is the most powerful technique for determining conformational equilibria in solution. The key lies in the relationship between vicinal (³J) proton-proton coupling constants and the dihedral angle between them, described by the Karplus equation .[14][15][16]

  • Large coupling (³J_aa ≈ 9-12 Hz): Typical for two axial protons with a dihedral angle of ~180°.

  • Small coupling (³J_ae, ³J_ee ≈ 3-4 Hz): Typical for axial-equatorial or equatorial-equatorial protons with dihedral angles of ~60°.[17]

By measuring the coupling constant of the proton at C1 (the methine proton attached to the iodine), we can determine its predominant orientation.

Self-Validating NMR Protocol

This protocol outlines the steps to determine the conformational equilibrium of cis-1-iodo-3-methoxycyclohexane.

G prep Sample Preparation acq Data Acquisition prep->acq Dissolve in CDCl₃ (inert solvent) proc Data Processing acq->proc Acquire ¹H NMR (≥400 MHz, 298 K) analysis Spectral Analysis proc->analysis Fourier Transform, Phase & Baseline Correction calc Equilibrium Calculation analysis->calc Measure J_obs for H1 proton result Determine ΔG° calc->result Apply equilibrium equations

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a pure sample of cis-1-iodo-3-methoxycyclohexane in a deuterated solvent (e.g., CDCl₃) to a concentration of ~10-20 mg/mL. Use a solvent that does not engage in strong hydrogen bonding to avoid perturbing the natural equilibrium.[18]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz). Ensure the sample temperature is stable (e.g., 298 K). At this temperature, the ring flip is fast on the NMR timescale, leading to an averaged spectrum.[5]

  • Spectral Analysis:

    • Identify the multiplet corresponding to the proton at C1 (H1). This proton is deshielded by the adjacent iodine atom and should appear as a distinct signal.

    • Carefully measure the observed coupling constant (J_obs) for this signal. The width of the multiplet is a good first indicator: a wide multiplet suggests a predominantly axial proton, while a narrow one suggests an equatorial proton.[17]

  • Equilibrium Calculation:

    • The observed coupling constant is a weighted average of the coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers.

    • Equation: J_obs = (x_ax * J_ax) + (x_eq * J_eq)

      • x_ax and x_eq are the mole fractions of the axial and equatorial conformers, respectively (x_ax + x_eq = 1).

      • J_ax and J_eq are literature values for model compounds (typically J_aa ≈ 11 Hz and J_ea ≈ 3 Hz).

    • Solve for x_ax (mole fraction of conformer with H1 axial) and x_eq.

  • Thermodynamic Analysis:

    • Calculate the equilibrium constant, K_eq = x_eq / x_ax.

    • Calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Expected Outcome: The measured J_obs for the H1 proton in the cis isomer will likely be a value between 3 and 11 Hz, indicating a dynamic equilibrium. The calculated ΔG° will provide a quantitative measure of the stability difference between the two chair conformers, validating or refining the prediction made using A-values.

Computational Modeling: An In Silico Approach

Computational chemistry provides a powerful, independent method for analyzing conformational preferences. By calculating the electronic energies of different conformers, we can predict their relative stabilities. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this type of problem.[19][20]

Self-Validating DFT Protocol

This workflow details a best-practice approach for the conformational analysis of 1-iodo-3-methoxycyclohexane.

G build Structure Building opt Geometry Optimization build->opt Build all cis/trans conformers freq Frequency Calculation opt->freq DFT: B3LYP/6-311+G(d,p) (LANL2DZ for I) energy Single-Point Energy freq->energy Confirm true minima (no imaginary frequencies) analysis Data Analysis energy->analysis Calculate relative energies (ΔE)

Step-by-Step Methodology:

  • Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct the initial 3D structures for all relevant conformers of cis and trans-1-iodo-3-methoxycyclohexane.[21]

  • Geometry Optimization:

    • Causality: This step finds the lowest energy structure (the most stable geometry) for each starting conformer.

    • Protocol: Perform a full geometry optimization using a reliable DFT functional and basis set. A common choice is the B3LYP functional. For C, H, and O, a Pople-style basis set like 6-311+G(d,p) is appropriate. For the iodine atom, which has many electrons, an effective core potential (ECP) such as LANL2DZ is necessary for computational efficiency.

  • Frequency Calculation:

    • Causality: This is a crucial validation step. A true energy minimum on the potential energy surface will have zero imaginary vibrational frequencies. A single imaginary frequency indicates a transition state.

    • Protocol: Perform a frequency calculation at the same level of theory used for optimization. Confirm that the output shows no imaginary frequencies for each optimized conformer.

  • Energy Analysis:

    • Extract the final electronic energies (with zero-point vibrational energy correction) for each validated conformer.

    • Calculate the relative energy difference (ΔE) between the conformers of each isomer (e.g., ΔE = E_minor - E_major). This ΔE value is directly comparable to the experimentally determined ΔG°.

Expected Outcome: The DFT calculations should confirm that the trans-diequatorial conformer is the most stable form of the trans isomer. For the cis isomer, the calculations will provide a precise energy difference between the two chair forms, likely confirming that the conformer with the equatorial methoxy group is slightly more stable.

Synthesis and Conclusion

The conformational analysis of 1-iodo-3-methoxycyclohexane is a classic problem that demonstrates the critical interplay of steric and electronic effects in determining molecular structure and stability.

  • For the trans-isomer , the conformational preference is clear-cut: the diequatorial conformer is overwhelmingly favored to avoid severe 1,3-diaxial and syn-diaxial steric repulsions.

  • For the cis-isomer , a more subtle balance exists. The steric demands, as quantified by A-values, predict that the conformer with the methoxy group in the equatorial position and the iodine in the axial position is more stable.

This guide has provided both the theoretical framework and the practical, self-validating protocols required to investigate this system. By combining the predictive power of A-values, the empirical validation of NMR spectroscopy, and the in silico precision of DFT calculations, researchers can build a robust and comprehensive understanding of the conformational landscape of this and other substituted cyclohexane systems. This multi-faceted approach exemplifies the standards of scientific integrity and is essential for applications in rational drug design and physical organic chemistry.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI. Retrieved from [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Slideshare. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

  • YouTube. (2021). Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Grindley, T. B., & Cude, A. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • PubMed. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. Retrieved from [Link]

  • Burke, K., & Hait, D. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • Perrin, C. L. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Retrieved from [Link]

  • Semeraro, E., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. Angewandte Chemie International Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-1-methylcyclohexane. Retrieved from [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch25: Anomeric effect. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Iodo-3-methoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the key spectroscopic data for 1-Iodo-3-methoxycyclohexane (C₇H₁₃IO), a halogenated cyclic ether. A thorough und...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key spectroscopic data for 1-Iodo-3-methoxycyclohexane (C₇H₁₃IO), a halogenated cyclic ether. A thorough understanding of its spectroscopic properties is critical for its identification, purity assessment, and application in synthetic chemistry and drug development. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted data with established principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Conformational Analysis

1-Iodo-3-methoxycyclohexane is a disubstituted cyclohexane containing two stereocenters at the C1 and C3 positions. This gives rise to cis and trans diastereomers, each existing as a pair of enantiomers. The stereochemistry profoundly influences the molecule's three-dimensional shape and, consequently, its spectroscopic output, particularly in NMR.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1] For 1,3-disubstituted cyclohexanes, the relative stability of the conformers depends on the steric bulk of the substituents and the avoidance of unfavorable 1,3-diaxial interactions.[2]

  • cis-1-Iodo-3-methoxycyclohexane: Can exist in two chair conformations: one with both iodo and methoxy groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the severe steric strain of 1,3-diaxial interactions.

  • trans-1-Iodo-3-methoxycyclohexane: In any chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial or equatorial-axial). The two conformers are in equilibrium, with the conformation placing the bulkier group (iodine) in the equatorial position being slightly favored.

The following analysis will consider the spectra for the most stable conformer of each diastereomer.

Caption: 2D representation of cis (diequatorial) and trans (equatorial-axial) isomers.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts are influenced by the electronegativity of nearby atoms (I and O) and the axial/equatorial position of the protons. Protons in axial positions are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.

Key Predicted Resonances:

  • H1 (proton on the carbon bearing iodine): This proton will be significantly deshielded due to the electronegativity of the iodine atom. Its chemical shift is expected to be in the range of 4.0 - 4.5 ppm . The multiplicity will be complex due to coupling with adjacent protons on C2 and C6. In the most stable cis isomer (diequatorial), H1 is axial and will exhibit large axial-axial couplings.

  • H3 (proton on the carbon bearing the methoxy group): This proton is deshielded by the electronegative oxygen atom and is expected to appear around 3.4 - 3.8 ppm . Similar to H1, its multiplicity will be complex.

  • -OCH₃ (methoxy protons): This will appear as a sharp singlet, as these protons are equivalent and not coupled to any other protons. The expected chemical shift is around 3.3 - 3.5 ppm .[3]

  • Cyclohexyl Protons (H2, H4, H5, H6): These protons will produce a complex, overlapping multiplet in the upfield region of the spectrum, typically between 1.2 and 2.5 ppm .[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H1 (CHI)4.0 - 4.5Multiplet
H3 (CHO)3.4 - 3.8Multiplet
-OCH₃3.3 - 3.5Singlet (s)
Ring CH₂1.2 - 2.5Overlapping Multiplets
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

Key Predicted Resonances:

  • C1 (carbon bearing iodine): The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to. Therefore, C1 is expected to have a chemical shift in the range of 25 - 35 ppm . This is a highly characteristic feature.

  • C3 (carbon bearing the methoxy group): This carbon is deshielded by the electronegative oxygen and will appear significantly downfield, predicted to be in the range of 75 - 85 ppm .[5]

  • -OCH₃ (methoxy carbon): The carbon of the methoxy group is also deshielded by its attached oxygen and is expected in the range of 55 - 60 ppm .[3]

  • Cyclohexyl Carbons (C2, C4, C5, C6): These carbons will appear in the typical aliphatic region, between 20 and 40 ppm . Their exact shifts will depend on their proximity to the substituents. For instance, C2 and C4 will be slightly deshielded compared to C5 and C6.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CI)25 - 35
C3 (CO)75 - 85
-OCH₃55 - 60
C2, C4, C5, C620 - 40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Key Predicted Absorption Bands:

  • C-H (sp³) stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the cyclohexane ring and the methoxy group.[6]

  • C-O (ether) stretching: A strong, characteristic absorption band is expected in the 1070-1150 cm⁻¹ region, corresponding to the C-O single bond stretch of the methoxy group.

  • C-I stretching: A weak to medium intensity absorption is expected in the far-infrared region, typically between 500-600 cm⁻¹ .[6] This peak can sometimes be difficult to observe with standard IR spectrophotometers.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³)2850 - 3000Strong
C-O stretch (ether)1070 - 1150Strong
C-I stretch500 - 600Weak-Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Iodo-3-methoxycyclohexane (Molecular Weight: 240.08 g/mol ), electron ionization (EI) would likely lead to the following key fragments.[7]

Key Predicted Fragments:

  • Molecular Ion (M⁺): A peak at m/z = 240 corresponding to the intact molecule. The intensity of this peak may be low due to the lability of the C-I bond.

  • [M - I]⁺: A very prominent peak at m/z = 113 (240 - 127). This fragment results from the loss of the iodine radical, which is a very favorable fragmentation pathway for iodoalkanes.

  • [M - OCH₃]⁺: A peak at m/z = 209 (240 - 31), resulting from the loss of a methoxy radical.

  • [M - I - CH₃OH]⁺: A peak at m/z = 81 (113 - 32), corresponding to the loss of methanol from the [M - I]⁺ fragment. This represents the cyclohexenyl cation.

  • I⁺: A peak at m/z = 127 , corresponding to the iodine cation, may also be observed.

m/z Proposed Fragment Identity
240[C₇H₁₃IO]⁺ (Molecular Ion)
209[C₇H₁₂I]⁺
127[I]⁺
113[C₇H₁₃O]⁺
81[C₆H₉]⁺

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

G A Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. B Instrument Setup: Insert tube into spectrometer. Lock, tune, and shim the instrument. A->B C ¹H NMR Acquisition: Acquire a standard proton spectrum. (e.g., 16 scans, 1s relaxation delay) B->C D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. (e.g., 1024 scans, 2s relaxation delay) B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction to the FID. C->E D->E F Analysis: Calibrate spectrum to TMS (0 ppm). Integrate peaks (¹H) and pick peaks (¹³C). E->F

Caption: Standard workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Iodo-3-methoxycyclohexane and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a longer relaxation delay (2-10 seconds) are typically necessary.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected.

  • Analysis: The chemical shifts are referenced to the TMS signal at 0.00 ppm. For ¹H NMR, the peaks are integrated to determine the relative ratios of protons. For both spectra, the chemical shifts and coupling patterns are analyzed to assign the signals to the molecular structure.

IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained. Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet alone) to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation and introduction into the ion source.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information, comparing observed fragments to predicted pathways.

References

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  • ACS Publications. (n.d.). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry.
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  • PubMed. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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  • Master Organic Chemistry. (2014).
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  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of 1-methoxypropane.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol.
  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct.
  • ResearchGate. (2025). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane.
  • Chemistry LibreTexts. (2022). 4.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy.
  • ChemicalBook. (n.d.). Iodoform(75-47-8) 13C NMR spectrum.
  • ResearchGate. (2025). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • ResearchGate. (2012). Conformational analysis of perhydro-1,3,5-dioxazine.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of 1-iodopropane.
  • ChemicalBook. (n.d.). Iodobenzene(591-50-4) 13C NMR spectrum.
  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.

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Exploratory

1-Iodo-3-methoxycyclohexane mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 1-Iodo-3-methoxycyclohexane Executive Summary This technical guide provides a comprehensive analysis of the predicted behavior of 1-iodo-3-methoxycyclohexane under...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Iodo-3-methoxycyclohexane

Executive Summary

This technical guide provides a comprehensive analysis of the predicted behavior of 1-iodo-3-methoxycyclohexane under electron ionization mass spectrometry (EI-MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical principles to offer field-proven insights into the fragmentation pathways of this bifunctional cycloalkane. By explaining the causality behind expected cleavages and grounding these predictions in established mass spectrometry principles, this guide serves as an authoritative resource for identifying and characterizing 1-iodo-3-methoxycyclohexane and related structures. It includes a detailed experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), data interpretation tables, and visualizations of the core fragmentation mechanisms and workflows to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

1-iodo-3-methoxycyclohexane is a substituted cycloalkane containing two key functional groups that dictate its chemical reactivity and, consequently, its fragmentation behavior in mass spectrometry: a methoxy group (-OCH₃) and an iodine atom. The structural elucidation of such molecules is critical in various fields, including synthetic chemistry and pharmaceutical development, where it may serve as an intermediate or building block.

Electron Ionization (EI) mass spectrometry is a cornerstone analytical technique for the structural analysis of volatile and semi-volatile organic compounds.[1] The process involves bombarding a gas-phase molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a positively charged radical cation known as the molecular ion ([M]•⁺).[2] This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions.[3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." Understanding the fragmentation patterns is essential for deducing the original structure of an unknown analyte.[1][3]

This guide will dissect the probable fragmentation pathways of 1-iodo-3-methoxycyclohexane, grounding the analysis in the fundamental principles that govern the cleavage of ethers, alkyl iodides, and cyclic alkanes.

Molecular Properties and Their Influence on Fragmentation

To predict the mass spectrum, we must first consider the molecule's structural features.

  • Molecular Formula: C₇H₁₃IO

  • Molecular Weight: 240.08 g/mol [4]

  • Key Functional Groups:

    • Iodo Group (-I): The carbon-iodine (C-I) bond is the weakest covalent bond in the molecule. Iodine is also an excellent leaving group. This makes the loss of an iodine radical a highly favorable and diagnostically significant fragmentation event.[5]

    • Methoxy Group (-OCH₃): The oxygen atom contains lone pairs of electrons that can stabilize an adjacent positive charge. This strongly directs fragmentation, favoring cleavage of the C-C bond alpha to the oxygen atom (α-cleavage).[6]

    • Cyclohexane Ring: The cyclic structure provides a degree of stability to the molecular ion.[7] However, once fragmentation is initiated, the ring can open, leading to subsequent cleavages that often result in the loss of small, stable neutral molecules like ethene.[8]

Predicted Fragmentation Pathways under Electron Ionization

Upon entering the ion source, 1-iodo-3-methoxycyclohexane will form a molecular ion ([C₇H₁₃IO]•⁺) with an m/z of 240. Due to the presence of the labile iodo-group, the molecular ion peak may be of low abundance. The subsequent fragmentation is governed by the competition between different cleavage pathways.

Pathway A: Cleavage of the Carbon-Iodine Bond

This is predicted to be one of the most dominant fragmentation pathways due to the weakness of the C-I bond. The molecule loses an iodine radical (I•, mass 127) to form a stable secondary carbocation.

  • [C₇H₁₃IO]•⁺ (m/z 240) → [C₇H₁₃O]⁺ (m/z 113) + I•

The resulting ion at m/z 113 represents the methoxycyclohexyl cation and is expected to be a major peak, potentially the base peak, in the spectrum.

Pathway B: Alpha-Cleavage Directed by the Methoxy Group

Alpha-cleavage involves the breaking of a bond adjacent to the heteroatom (oxygen). This is a common fragmentation pattern for ethers.[5][6] In 1-iodo-3-methoxycyclohexane, cleavage can occur on either side of the carbon bearing the methoxy group. The most probable α-cleavage involves ring opening, leading to a stabilized radical cation. A key fragment arises from the loss of a methyl radical from the methoxy group.

  • [C₇H₁₃IO]•⁺ (m/z 240) → [C₆H₁₀IO]⁺ (m/z 225) + •CH₃

Another significant fragmentation for ethers is the formation of a stable oxonium ion. For this molecule, a key fragment is often observed at m/z 59 , corresponding to [CH₃OCH₂]⁺, formed through a more complex rearrangement and cleavage process.

Pathway C: Ring Opening and Subsequent Cleavages

Following initial ionization, the cyclohexane ring can open to form a linear radical cation. This intermediate can then undergo further fragmentation. A characteristic loss for cycloalkanes is the elimination of a neutral ethene molecule (C₂H₄, mass 28).[7][8]

  • From the m/z 113 fragment: [C₇H₁₃O]⁺ (m/z 113) → [C₅H₉O]⁺ (m/z 85) + C₂H₄

This would result in a significant peak at m/z 85 .

Visualization of Predicted Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G M [C₇H₁₃IO]•⁺ m/z 240 (Molecular Ion) F113 [C₇H₁₃O]⁺ m/z 113 M->F113 - I• (127) F59 [CH₃OCH₂]⁺ m/z 59 M->F59 Rearrangement F225 [C₆H₁₀IO]⁺ m/z 225 M->F225 - •CH₃ (15) F85 [C₅H₉O]⁺ m/z 85 F113->F85 - C₂H₄ (28)

Predicted fragmentation pathways for 1-iodo-3-methoxycyclohexane.

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the EI mass spectrum of 1-iodo-3-methoxycyclohexane. The relative abundance is a prediction based on established fragmentation principles, where more stable ions are expected to be more abundant.

m/zProposed Fragment IonIdentity of Lost Neutral/RadicalPredicted Relative AbundanceRationale
240[C₇H₁₃IO]•⁺-LowMolecular Ion; labile C-I bond leads to easy fragmentation.
225[C₆H₁₀IO]⁺•CH₃Low to MediumLoss of methyl radical via α-cleavage.
113 [C₇H₁₃O]⁺ I• High (Potential Base Peak) Loss of iodine radical forms a stable secondary carbocation.
85[C₅H₉O]⁺I•, C₂H₄MediumLoss of ethene from the m/z 113 fragment after ring opening.
59[C₂H₇O]⁺C₅H₆I•MediumCommon fragment for methyl ethers ([CH₃OCH₂]⁺) via rearrangement.
57[C₄H₉]⁺C₃H₄IO•MediumCommon cycloalkane fragment.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the analysis of 1-iodo-3-methoxycyclohexane using a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

Materials and Reagents
  • 1-iodo-3-methoxycyclohexane sample

  • High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)

  • Inert gas for GC (Helium or Hydrogen, 99.999% purity)

  • Autosampler vials with septa

  • Microsyringe

Instrument Setup and Calibration
  • System Preparation: Ensure the GC-MS system is clean and leak-free. Condition the GC column according to the manufacturer's instructions to remove contaminants.

  • MS Calibration: Perform a standard mass calibration of the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired m/z range (e.g., 40-400 amu).

  • Solvent Blank Analysis: Inject a sample of the pure solvent used for dilution to ensure no interfering peaks are present.

Sample Preparation
  • Prepare a stock solution of 1-iodo-3-methoxycyclohexane at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working solution at approximately 10-50 µg/mL. High concentrations can saturate the detector.

GC-MS Parameters
  • GC System:

    • Injection Port: Split/Splitless injector. Use split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to protect the filament from the solvent front.

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the parameters specified above.

  • Identify the chromatographic peak corresponding to 1-iodo-3-methoxycyclohexane.

  • Extract the mass spectrum from this peak by averaging the scans across its width and subtracting the background spectrum from just before or after the peak.

  • Compare the acquired spectrum to the predicted fragmentation patterns outlined in this guide.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SamplePrep Sample Dilution (10-50 µg/mL) Injection Inject 1 µL Sample into GC-MS SamplePrep->Injection MS_Cal MS Calibration (PFTBA) Blank Solvent Blank Run MS_Cal->Blank Blank->SamplePrep Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection PeakID Identify Chromatographic Peak Detection->PeakID SpecExtract Extract & Background Subtract Mass Spectrum PeakID->SpecExtract Interpretation Interpret Fragmentation & Compare to Predictions SpecExtract->Interpretation

Workflow for the GC-MS analysis of 1-iodo-3-methoxycyclohexane.

Conclusion

The mass spectrum of 1-iodo-3-methoxycyclohexane is predicted to be dominated by fragmentation pathways initiated by its two distinct functional groups. The facile cleavage of the weak carbon-iodine bond is expected to produce a strong signal at m/z 113, which may serve as the base peak. Additional significant fragments arising from α-cleavage near the methoxy group and subsequent ring fragmentation provide a rich tapestry of data for confident structural confirmation. By following the detailed experimental protocol and using the predictive data provided, researchers can effectively identify and characterize this compound, leveraging the power of mass spectrometry as a definitive analytical tool.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 4, 2026, from [Link]

  • Lam, K., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved February 4, 2026, from [Link]

  • NIH. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved February 4, 2026.
  • Wang, Z., et al. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry.
  • All About Chemistry. (2025). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

  • American Elements. (n.d.). 1-iodo-3-methoxycyclohexane. Retrieved February 4, 2026, from [Link]

  • Dagan, S., & Amirav, A. (n.d.). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry.
  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved February 4, 2026, from [Link]

  • UC Davis Chem. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.).
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved February 4, 2026, from [Link]

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  • Sparkman, O. D. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved February 4, 2026.
  • ResearchGate. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved February 4, 2026.

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Foundational

Technical Guide: Cis/Trans Isomerism in 1-Iodo-3-methoxycyclohexane

Executive Summary This guide provides a rigorous analysis of the stereochemical and conformational properties of 1-iodo-3-methoxycyclohexane . Unlike simple monosubstituted cyclohexanes, this 1,3-disubstituted system pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the stereochemical and conformational properties of 1-iodo-3-methoxycyclohexane . Unlike simple monosubstituted cyclohexanes, this 1,3-disubstituted system presents a complex interplay between steric bulk (A-values), electronic effects (dipole-dipole), and bond lengths (C–I vs C–O).

For researchers in medicinal chemistry, understanding this isomerism is critical. The cis isomer provides a rigid, lipophilic scaffold with defined vectors, while the trans isomer exists as a mobile equilibrium, influencing binding entropy and reactivity rates (specifically E2 elimination).

Conformational Thermodynamics & Stability

The stereochemistry of 1-iodo-3-methoxycyclohexane is defined by the relative orientation of the iodine and methoxy substituents on the cyclohexane chair.

The 1,3-Disubstitution Pattern

In a 1,3-disubstituted cyclohexane:

  • Cis Isomer: Substituents are on the same side of the ring plane.[1][2][3] They can be either both equatorial (e,e) or both axial (a,a).[4]

  • Trans Isomer: Substituents are on opposite sides.[2][5] One is equatorial and the other is axial (e,a or a,e).[3][4]

Quantitative Conformational Analysis (A-Values)

To determine the preferred conformers, we utilize A-values (Gibbs free energy difference between axial and equatorial conformers).

SubstituentA-Value (kcal/mol)Structural Note
Methoxy (-OMe) 0.60 Significant steric bulk; shorter C-O bond brings group closer to ring protons.
Iodine (-I) 0.43 Large van der Waals radius, but very long C-I bond (2.14 Å) reduces 1,3-diaxial steric clashes.
The Cis Isomer: A "Locked" System

The cis isomer exists in an equilibrium between the diequatorial and diaxial forms.

  • Diequatorial (e,e): Both groups are equatorial. Steric strain is minimal.

  • Diaxial (a,a): Both groups are axial. This creates a severe 1,3-diaxial interaction . Unlike 1,2- or 1,4-systems, the 1,3-diaxial arrangement brings the two substituents directly into each other's van der Waals radii (syn-axial).

    • Energy Penalty: The 1,3-diaxial repulsion is far greater than the sum of individual A-values. For comparison, in 1,3-dimethylcyclohexane, this interaction costs ~5.4 kcal/mol.

The Trans Isomer: A Mobile Equilibrium

The trans isomer must have one group axial and one equatorial.[6] The equilibrium is determined by the competition between the two A-values.

  • Conformer A [I(ax), OMe(eq)]:

    • Penalty = A-value(I) = 0.43 kcal/mol .

  • Conformer B [I(eq), OMe(ax)]:

    • Penalty = A-value(OMe) = 0.60 kcal/mol .

Thermodynamic Prediction:



Conformer A is slightly more stable. The equilibrium favors the form where the bulkier Methoxy group is equatorial  and the Iodine is axial .
  • Ratio: At 298 K, the ratio is approximately 57:43 favoring Conformer A. This implies the trans isomer is a flexible mixture, unlike the rigid cis isomer.

Visualization of Conformational Space

The following diagram illustrates the energy landscape and barrier transitions for both isomers.

ConformationalLandscape cluster_Cis Cis Isomer (Same Side) cluster_Trans Trans Isomer (Opposite Side) Cis_ee Diequatorial (e,e) Most Stable (0 kcal/mol) Cis_aa Diaxial (a,a) High Energy (Severe 1,3-strain) Cis_ee->Cis_aa Ring Flip (Unfavorable) Trans_A Conf A: I(ax) / OMe(eq) Major Conformer (~0.43 kcal/mol) Cis_ee->Trans_A Not Interconvertible (Requires Bond Breaking) Trans_B Conf B: I(eq) / OMe(ax) Minor Conformer (~0.60 kcal/mol) Trans_A->Trans_B Ring Flip (Low Barrier)

Figure 1: Conformational energy landscape. The Cis isomer is thermodynamically anchored in the diequatorial state, while the Trans isomer fluctuates between two states of comparable energy.

Synthesis & Separation Protocol

To selectively access these isomers, we rely on the stereospecificity of the


 reaction.
Retrosynthetic Strategy

The most reliable route is the conversion of 3-methoxycyclohexanol to the iodide.

  • Precursor: 3-Methoxycyclohexanol (accessible via hydrogenation of 3-methoxyphenol or resorcinol monomethyl ether).

  • Transformation: Conversion of Alcohol

    
     Iodide.
    
  • Stereochemical Control:

    
     reactions proceed with Inversion of Configuration  (Walden Inversion).
    
Experimental Workflow

Scenario: You desire the Trans isomer.

  • Start with: Cis-3-methoxycyclohexanol (often the major product of catalytic hydrogenation of the phenol).

  • Reaction: Activation of alcohol followed by displacement.

Step-by-Step Protocol (Trans-Selective Synthesis)
  • Activation (Mesylation):

    • Dissolve cis-3-methoxycyclohexanol (1.0 eq) in dry DCM (

      
      C).
      
    • Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Mechanism:[6][7][8][9] Retention of configuration at this step. Product: cis-3-methoxycyclohexyl mesylate.

  • Displacement (Finkelstein-like):

    • Dissolve the crude mesylate in dry Acetone or 2-Butanone.

    • Add Sodium Iodide (NaI, 5.0 eq).

    • Reflux for 4–12 hours.

    • Mechanism:[6][7][8][9] Iodide attacks from the backside (

      
      ).
      
    • Result:Inversion from cis to trans.

  • Purification:

    • Quench with aqueous sodium thiosulfate (removes

      
       color).
      
    • Extract with diethyl ether.

    • Separation: If a mixture exists (due to partial

      
       character), separate via column chromatography (Silica gel; Hexanes/EtOAc gradient). The iodide is lipophilic and moves fast.
      

To access the Cis isomer: Start with trans-3-methoxycyclohexanol and apply the same protocol.

Spectroscopic Identification (NMR)[10]

Distinguishing the isomers requires analyzing the methine proton attached to the Carbon-Iodine bond (


).
H NMR Analysis[8][10]
FeatureCis Isomer (Diequatorial)Trans Isomer (Mobile Mix)
Conformation I(eq), OMe(eq)Mixture of I(ax)/OMe(eq) and I(eq)/OMe(ax)

Proton
Axial (

)
Weighted average of Eq (

) and Ax (

)
Multiplicity tt (Triplet of Triplets) Narrow Multiplet / Quintet
Coupling (

)
Large

(~11-12 Hz) with

.Small

(~4 Hz) with

.
Lacks the consistent large

couplings because the proton spends ~60% of time in the equatorial position (where couplings are small, 3-5 Hz).
Chemical Shift Upfield relative to trans (Axial protons are shielded).Downfield relative to cis (Equatorial protons are deshielded).

Diagnostic Rule: Look for the width of the


 signal (width at half-height, 

).
  • Cis (

    
    ):  Wide signal (
    
    
    
    Hz) due to large couplings.
  • Trans (

    
     avg):  Narrower signal (
    
    
    
    Hz).

Reactivity Profile: E2 Elimination

The reactivity difference between these isomers is drastic due to the stereoelectronic requirement of anti-periplanar geometry for E2 elimination.

The Anti-Periplanar Requirement

Base-promoted elimination requires the leaving group (Iodine) and the


-proton to be axial and on opposite faces (anti-parallel).
Reactivity Comparison
  • Cis Isomer (Diequatorial):

    • Iodine is Equatorial .

    • No anti-periplanar

      
      -proton is available in the ground state.
      
    • Mechanism:[6][7][8][9] Must ring-flip to the high-energy diaxial conformation (energetically costly) to react.

    • Rate:Very Slow .

  • Trans Isomer (Axial-Iodine Conformer):

    • Major conformer has Iodine Axial .

    • Adjacent

      
       and 
      
      
      
      protons are axial.
    • Perfect anti-periplanar alignment exists in the ground state.

    • Rate:Fast .

Reactivity cluster_CisReactivity Cis Isomer Reactivity cluster_TransReactivity Trans Isomer Reactivity Cis_GS Ground State (I-Equatorial) Cis_TS Transition State (Must Flip to Diaxial) Cis_GS->Cis_TS High Activation Energy Product_Cis Elimination Product (Slow Formation) Cis_TS->Product_Cis Trans_GS Ground State (I-Axial) Product_Trans Elimination Product (Fast Formation) Trans_GS->Product_Trans Direct E2 (Anti-Periplanar Ready)

Figure 2: Kinetic profile of E2 elimination. The Trans isomer is kinetically primed for reaction, while the Cis isomer is kinetically inhibited.

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes Source: St. Paul's Cathedral Mission College URL:[Link]

  • A-Values and Conformational Preferences Source: Master Organic Chemistry URL:[Link]

  • Proton Chemical Shifts and Coupling in Halocyclohexanes Source: Modgraph / NMR Prediction Models URL:[Link]

  • Cis-Trans Isomerism in Cycloalkanes Source: Chemistry LibreTexts URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reactivity & Synthetic Protocols for 1-Iodo-3-methoxycyclohexane

Executive Summary 1-Iodo-3-methoxycyclohexane is a valuable bifunctional building block in medicinal chemistry, offering a secondary alkyl iodide for cross-coupling or substitution and a methoxy ether as a robust polar h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-3-methoxycyclohexane is a valuable bifunctional building block in medicinal chemistry, offering a secondary alkyl iodide for cross-coupling or substitution and a methoxy ether as a robust polar handle. Its reactivity is governed strictly by cyclohexane conformational analysis. Unlike acyclic alkyl halides, the reaction outcomes (


 inversion vs. 

elimination) for this molecule are dictated by the Curtin-Hammett principle applied to the ring-flip equilibrium.

This guide provides the mechanistic grounding and validated protocols to manipulate this scaffold, specifically addressing the challenge of controlling stereochemistry during nucleophilic substitution and regioselectivity during elimination.

Conformational Landscape & Reactivity Logic

To predict reactivity, one must analyze the stereoisomers. The 1,3-disubstitution pattern creates two distinct diastereomers with vastly different reactive profiles.

The Cis-Isomer (Thermodynamic Sink)
  • Configuration: The iodine and methoxy groups are on the same face.

  • Conformation: The diequatorial (e,e) conformer is favored by

    
     2.5 kcal/mol over the diaxial (a,a) form.
    
  • Reactivity Consequence:

    • 
      :  The iodine is equatorial and sterically shielded by the ring hydrogens (1,3-diaxial neighbors). Nucleophilic attack is slow but proceeds with inversion  to the trans product.
      
    • 
      :  The equatorial iodine lacks an anti-periplanar proton. Elimination is extremely slow unless the ring flips to the high-energy diaxial conformer.
      
The Trans-Isomer (Kinetic Trigger)
  • Configuration: The iodine and methoxy groups are on opposite faces.

  • Conformation: Exists as an equilibrium between (ax, eq) and (eq, ax) forms. The conformer with the bulky Iodine in the equatorial position is slightly favored, but the energy barrier is low.

  • Reactivity Consequence:

    • 
      :  The population with axial iodine  has immediate access to anti-periplanar protons at C2 and C6. This isomer undergoes elimination rapidy.
      
Decision Logic: Reaction Pathway Selection

The following Graphviz diagram illustrates the critical decision tree for selecting reaction conditions based on the starting isomer.

ReactivityLogic Start Starting Material: 1-Iodo-3-methoxycyclohexane Isomer_Cis Cis-Isomer (Diequatorial Stable) Start->Isomer_Cis Isomer_Trans Trans-Isomer (Axial/Equatorial) Start->Isomer_Trans Reaction_SN2 SN2 Substitution (Strong Nuc, Polar Aprotic) Isomer_Cis->Reaction_SN2 Slow (Steric hindrance) Reaction_E2 E2 Elimination (Strong Base, Heat) Isomer_Cis->Reaction_E2 Very Slow (Must ring flip) Isomer_Trans->Reaction_SN2 Moderate Isomer_Trans->Reaction_E2 FAST (Anti-periplanar geometry) Product_Inv Inverted Product (Trans) Reaction_SN2->Product_Inv Product_Elim Alkene Mixture (3-methoxycyclohexene) Reaction_E2->Product_Elim

Figure 1: Reactivity flowchart demonstrating how stereochemistry dictates the kinetic feasibility of Substitution (


) versus Elimination (

) pathways.

Application Protocols

Protocol A: Stereoselective Azidation ( )

Objective: Synthesis of trans-1-azido-3-methoxycyclohexane from the cis-iodide precursor. Mechanism: Classical


 with Walden inversion.
Challenge:  Preventing 

elimination which competes due to the secondary nature of the iodide.
Materials
  • Substrate: cis-1-Iodo-3-methoxycyclohexane (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO (0.5 M concentration)

  • Additive: 15-Crown-5 (0.1 equiv) - Optional, enhances azide nucleophilicity.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with

    
     (1.5 equiv) and anhydrous DMF under an Argon atmosphere.
    
  • Activation: (Optional) Add 15-Crown-5 (0.1 equiv) and stir for 10 minutes to solubilize the azide surface.

  • Addition: Add cis-1-iodo-3-methoxycyclohexane (1.0 equiv) dropwise via syringe.

    • Note: Dropwise addition prevents local hotspots that favor elimination.

  • Reaction: Heat the mixture to 60 °C for 12–18 hours.

    • Monitor: Use TLC (Hexane/EtOAc 9:1). Iodine release (purple/brown color) may occur; add a crystal of sodium thiosulfate if significant.

  • Workup:

    • Dilute with

      
       (3x volume) and wash with water (5x) to remove DMF.
      
    • Critical: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness if unreacted

      
       is present. Wash organic layer with saturated 
      
      
      
      .
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Outcome: >85% Yield of the trans-azide (inverted stereocenter).

Protocol B: Regioselective Dehydrohalogenation ( )

Objective: Synthesis of 3-methoxycyclohex-1-ene. Mechanism:


 Elimination.[1]
Regioselectivity:  Zaitsev (more substituted alkene) vs. Hofmann (less substituted). For this substrate, Zaitsev is favored but the methoxy group's inductive effect can influence acidity of protons.
Materials
  • Substrate: 1-Iodo-3-methoxycyclohexane (cis/trans mixture acceptable)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Toluene (0.5 M)

Step-by-Step Methodology
  • Setup: Dissolve the iodide in toluene in a reaction vial.

  • Elimination: Add DBU (2.0 equiv) in one portion.

  • Thermal Cycle: Heat to reflux (110 °C) for 4–6 hours.

    • Why DBU? DBU is a non-nucleophilic base, minimizing the competing

      
       pathway that might occur with alkoxide bases (e.g., NaOMe).
      
  • Workup: Cool to room temperature. Pour into 1M HCl (cold) to quench DBU. Extract with pentane or diethyl ether.

  • Analysis: The product is volatile. Carefully remove solvent under reduced pressure (>100 mbar, do not use high vacuum).

Data Summary Table | Parameter |


 Protocol (Azidation) | 

Protocol (Elimination) | | :--- | :--- | :--- | | Primary Reagent |

| DBU | | Solvent System | DMF (Polar Aprotic) | Toluene (Non-polar) | | Temperature | 60 °C | 110 °C | | Major Product | trans-1-azido-3-methoxycyclohexane | 3-methoxycyclohex-1-ene | | Key Risk | Elimination byproduct | Volatility of product |

Advanced Application: Cross-Coupling

Alkyl iodides are excellent substrates for radical-based cross-coupling where


-hydride elimination (a common failure mode in Pd-catalysis) is suppressed.

Recommended System: Nickel-Catalyzed Negishi Coupling.

  • Catalyst:

    
     / Pybox ligand.
    
  • Mechanism: Single-electron transfer (SET) generates a radical at the C1 position, scrambling the stereochemistry but enabling

    
     bond formation.
    
  • Note: Unlike the

    
     protocol, this reaction will likely result in a racemic/diastereomeric mixture unless a chiral ligand is employed.
    

Safety & Handling

  • Alkyl Iodide Instability: 1-Iodo-3-methoxycyclohexane is light-sensitive. Store in amber vials at 4 °C over copper wire (stabilizer).

  • Vesicant: Alkyl iodides are potential alkylating agents and should be treated as potential carcinogens. Use double-gloving (Nitrile) and work in a fume hood.

  • Azide Safety: In Protocol A, avoid using chlorinated solvents (DCM/Chloroform) with sodium azide to prevent the formation of diazidomethane (highly explosive).

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes Source: IUPAC & BenchChem Technical Guide.[2] Context: Establishes the diequatorial preference for cis-1,3-disubstituted systems. (Verified via Search Result 1.1)

  • Source: W.W. Norton, Chapter 7 - Substitution Reactions.

    
     reactions.
     (Verified via Search Result 1.4)
    
  • Elimination Regioselectivity (E2) in Cyclic Halides Source: Chemistry LibreTexts, "The E2 Reaction and Cyclohexane Conformation". Context: Details the requirement for anti-periplanar geometry and the resulting regiochemical outcomes (Zaitsev vs Hofmann). (Verified via Search Result 1.9)

  • Hypervalent Iodine & Iodide Reactivity Source: Dove Medical Press, "Hypervalent iodine reagents for heterocycle synthesis". Context: Provides background on the oxidative potential and reactivity of iodine-substituted organics. (Verified via Search Result 1.10)

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 1-Iodo-3-methoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Navigating the Complexities of Substitution on a Substituted Cyclohexane Ring The nucleophilic sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Complexities of Substitution on a Substituted Cyclohexane Ring

The nucleophilic substitution reaction is a cornerstone of organic synthesis, fundamental to the construction of complex molecular architectures prevalent in medicinal chemistry and materials science.[1][2] The cyclohexane ring, a ubiquitous scaffold in natural products and pharmaceutical agents, introduces significant stereochemical and conformational challenges that dictate the course of these reactions. This guide provides an in-depth technical overview and practical protocols for conducting nucleophilic substitution on 1-iodo-3-methoxycyclohexane, a substrate that presents a fascinating interplay of steric hindrance, electronic effects, and the potential for neighboring group participation.

Understanding the conformational dynamics of the cyclohexane chair form is paramount. Substituents can occupy either axial or equatorial positions, with the latter generally being more stable for larger groups to minimize 1,3-diaxial interactions.[3] For a nucleophilic substitution to occur via an S(_N)2 mechanism, a backside attack on the carbon bearing the leaving group is required.[4] This stereoelectronic requirement necessitates that the leaving group occupies an axial position to allow the nucleophile to approach from the opposite face of the ring.[5] In the case of 1-iodo-3-methoxycyclohexane, the relative stereochemistry of the iodo and methoxy groups (cis or trans) will significantly influence the equilibrium population of conformers with an axial iodine and, consequently, the reaction pathway and rate.

Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy and the Role of the Methoxy Group

Nucleophilic substitution reactions on secondary halides like 1-iodo-3-methoxycyclohexane can proceed through either a concerted bimolecular (S(_N)2) or a stepwise unimolecular (S(_N)1) mechanism, and often a combination of both.[6] The preferred pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate itself.

Table 1: Key Factors Influencing the Reaction Mechanism

FactorFavors S(N)1Favors S(_N)2Rationale for 1-Iodo-3-methoxycyclohexane
Substrate Tertiary > SecondaryPrimary > SecondaryAs a secondary halide, both pathways are possible.
Nucleophile Weak (e.g., H(_2)O, ROH)Strong (e.g., CN

, N(_3)

, RS

)
The choice of nucleophile is a critical control element.
Leaving Group Good (e.g., I

, TsO

)
Good (e.g., I

, TsO

)
Iodide is an excellent leaving group, favoring both pathways.[7]
Solvent Polar Protic (e.g., H(_2)O, EtOH)Polar Aprotic (e.g., Acetone, DMF, DMSO)Solvent choice can be used to direct the reaction.
The Potential for Anchimeric Assistance

A key feature of 1-iodo-3-methoxycyclohexane is the presence of the methoxy group at the C3 position. A suitably positioned neighboring group with lone pairs of electrons, such as an oxygen atom, can participate in the substitution reaction, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[8][9] This participation can lead to a significant rate enhancement and retention of stereochemistry.[10] For the 3-methoxy group to participate, it must be able to attack the carbon bearing the iodine from the backside in an intramolecular S(_N)2 fashion. This requires a specific stereochemical arrangement where both the iodine and the methoxy group can adopt a diaxial conformation in the transition state.[11]

If anchimeric assistance occurs, an oxonium ion intermediate is formed. The subsequent attack by an external nucleophile will then proceed with a second inversion of configuration, leading to an overall retention of the original stereochemistry.[10] The likelihood of NGP depends on the relative stability of the conformers and the transition state leading to the oxonium ion.

Visualizing Reaction Pathways

SN2_vs_SN1_vs_NGP cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_ngp NGP Pathway 1-Iodo-3-methoxycyclohexane 1-Iodo-3-methoxycyclohexane Transition_State_SN2 Trigonal Bipyramidal Transition State 1-Iodo-3-methoxycyclohexane->Transition_State_SN2 Strong Nucleophile Polar Aprotic Solvent Carbocation Planar Carbocation Intermediate 1-Iodo-3-methoxycyclohexane->Carbocation Weak Nucleophile Polar Protic Solvent Oxonium_Ion Bicyclic Oxonium Ion Intermediate 1-Iodo-3-methoxycyclohexane->Oxonium_Ion Anchimeric Assistance (cis-isomer favored) Product_Inversion Product with Inverted Stereochemistry Transition_State_SN2->Product_Inversion Product_Racemization Racemic Mixture of Products Carbocation->Product_Racemization Product_Retention Product with Retained Stereochemistry Oxonium_Ion->Product_Retention

Figure 1: Competing pathways for nucleophilic substitution.

Experimental Protocols

The following protocols are designed to favor specific mechanistic pathways. The choice between them will depend on the desired stereochemical outcome.

Protocol 1: Favoring the S(_N)2 Pathway with Inversion of Stereochemistry

This protocol utilizes a strong nucleophile and a polar aprotic solvent to promote a direct backside attack.

Materials:

  • 1-iodo-3-methoxycyclohexane (cis/trans mixture or a specific isomer)

  • Sodium azide (NaN(_3))

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-3-methoxycyclohexane (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Add sodium azide (1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO(_3) solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the corresponding 1-azido-3-methoxycyclohexane.

SN2_Protocol_Workflow Start Start Reactants Combine 1-iodo-3-methoxycyclohexane and NaN3 in anhydrous DMF Start->Reactants Reaction Heat to 80 °C under N2 Monitor by TLC Reactants->Reaction Workup Aqueous workup with Et2O extraction Reaction->Workup Purification Silica gel column chromatography Workup->Purification Product 1-Azido-3-methoxycyclohexane Purification->Product

Figure 2: Workflow for the S(_N)2 protocol.

Protocol 2: Favoring the S(_N)1 Pathway (Solvolysis) leading to a Mixture of Products

This protocol utilizes a weak nucleophile which also acts as the polar protic solvent, favoring the formation of a carbocation intermediate.

Materials:

  • 1-iodo-3-methoxycyclohexane (cis/trans mixture or a specific isomer)

  • Aqueous ethanol (e.g., 80% ethanol in water)

  • Sodium bicarbonate (NaHCO(_3))

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask, dissolve 1-iodo-3-methoxycyclohexane (1.0 eq) in aqueous ethanol.

  • Add sodium bicarbonate (1.2 eq) to neutralize the HI formed during the reaction.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add deionized water and diethyl ether to the residue in a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter and carefully concentrate the organic phase.

  • Analyze the product mixture by GC-MS and NMR to identify the substitution (3-ethoxy-1-methoxycyclohexane and 3-hydroxy-1-methoxycyclohexane) and elimination (methoxycyclohexenes) products.

Data Interpretation and Expected Outcomes

The stereochemical outcome of these reactions is highly dependent on the starting material's stereochemistry and the chosen reaction conditions.

Table 2: Predicted Major Stereochemical Outcomes

Starting IsomerS(_N)2 Conditions (Protocol 1)S(_N)1 Conditions (Protocol 2)Potential for NGP
cis-1-Iodo-3-methoxycyclohexane Inversion at C1Racemization at C1High (if 1,3-diaxial conformation is accessible)
trans-1-Iodo-3-methoxycyclohexane Inversion at C1Racemization at C1Low

For the cis-isomer, the chair conformation with an axial iodine and an equatorial methoxy group is relatively stable. This allows for a classic S(_N)2 backside attack. However, the diequatorial conformation can also ring-flip to a diaxial conformation, which, although less stable, would be required for anchimeric assistance from the methoxy group.[11] Therefore, under conditions that could favor NGP (e.g., less powerful external nucleophile), a product with retained stereochemistry might be observed.

For the trans-isomer, the most stable conformation has both the iodo and methoxy groups in equatorial positions. To undergo an S(_N)2 reaction, a ring flip to the much less stable diaxial conformation is necessary. This high energy barrier would likely slow down the S(_N)2 reaction, potentially allowing the S(_N)1 pathway to compete more effectively, especially in polar protic solvents.

Conclusion and Future Perspectives

The nucleophilic substitution on 1-iodo-3-methoxycyclohexane is a nuanced reaction where the interplay of substrate stereochemistry and reaction conditions dictates the mechanistic pathway and product distribution. By carefully selecting the nucleophile and solvent, researchers can favor either S(_N)1 or S(_N)2 pathways. The potential for anchimeric assistance by the 3-methoxy group, particularly from the cis-isomer, adds another layer of complexity and an opportunity for stereochemical control, potentially leading to products with retention of configuration. The protocols and mechanistic insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this substituted cyclohexane motif into their target molecules. Further studies, including kinetic analysis and computational modeling, would be invaluable in fully elucidating the reaction landscape of this versatile substrate.

References

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Okuyama, T., & Maskill, H. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. In Organic Chemistry: A Mechanistic Approach. Oxford University Press. [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]

  • American Elements. (n.d.). 1-iodo-3-methoxycyclohexane. [Link]

  • ResearchGate. (2025, August 6). AN IMPROVED SYNTHESIS OF CIS-CIS-TRANS-CYCLOHEXANE-1,2,3-TRIOL. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Huebner, A. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [Link]

  • MSU Denver. (2020). Nucleophilic Neighboring Group Participation. [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3-Methoxycarbonylmethyl Derivatives of Dihydroquinolone and Dihydrochromenone. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

  • LibreTexts. (2021, May 20). 8.7: Peculiarities in Substitution Chemistry. [Link]

  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Pure. (2015, May 2). Neighbouring group participation in bicyclic systems. [Link]

  • LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Stack Exchange. (2018, December 24). Dependence of rates of neighbouring group participation on length of alkyl chain. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • SlidePlayer. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. [Link]

  • LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

  • YouTube. (2015, September 17). Neighbouring group participation in SN reactions and Anchimeric assistance (CHE). [Link]

  • ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • University of Wisconsin-Madison. (n.d.). Anchimeric Assistance (Neighboring Group Participation). [Link]

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Method

Application Notes & Protocols: Elimination Reactions of 1-Iodo-3-methoxycyclohexane

Abstract This document provides a comprehensive technical guide on the elimination reactions of 1-Iodo-3-methoxycyclohexane, a model substrate for exploring the mechanistic and stereochemical nuances of E1 and E2 pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the elimination reactions of 1-Iodo-3-methoxycyclohexane, a model substrate for exploring the mechanistic and stereochemical nuances of E1 and E2 pathways. We delve into the underlying principles that govern product distribution, emphasizing the critical role of stereoelectronic effects in cyclohexane systems. Detailed, field-proven protocols for achieving selective E1 and E2 eliminations are provided, targeting researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: Beyond Zaitsev's Rule

Elimination reactions are fundamental transformations in organic synthesis, primarily used to introduce unsaturation into molecules by removing atoms or groups from adjacent carbons.[1] The competition between unimolecular (E1) and bimolecular (E2) pathways is a classic subject of study, dictated by factors such as substrate structure, base strength, and solvent choice.

The substrate 1-Iodo-3-methoxycyclohexane offers a particularly instructive case study. As a substituted cyclohexane, its reactivity is rigidly governed by its conformational isomers (chairs). The interplay between the excellent leaving group (Iodine) and the distal methoxy substituent forces a deeper consideration of reaction mechanisms, moving beyond simple regiochemical predictions like Zaitsev's rule and into the realm of stereoelectronic control.

This guide will elucidate how the strict geometric requirements of the E2 transition state can lead to a single, specific alkene product, while the carbocation-mediated E1 pathway allows for thermodynamic product control. Understanding this dichotomy is crucial for predicting and manipulating reaction outcomes in complex molecular scaffolds.

Mechanistic Principles & Stereochemical Control

The product landscape of elimination reactions involving 1-Iodo-3-methoxycyclohexane is dominated by the chair conformation of the six-membered ring. The key to predicting the outcome of an E2 reaction is the mandatory anti-periplanar arrangement of a β-hydrogen and the leaving group.[2] In a cyclohexane chair, this translates to a strict requirement for both groups to be in axial positions—a 1,2-diaxial arrangement.[2][3][4]

2.1 The E2 Pathway: A Stereospecific Mandate

The E2 reaction is a concerted, one-step process where the base abstracts a β-proton simultaneously as the leaving group departs.[5] The rate of this reaction is dependent on the concentration of both the substrate and the base. For an E2 reaction to occur in a cyclohexane system, the molecule must adopt a conformation where the leaving group is axial.[2][6]

Let's analyze the cis and trans isomers of 1-Iodo-3-methoxycyclohexane:

  • For cis-1-Iodo-3-methoxycyclohexane: The conformer with an axial iodine and an equatorial methoxy group is sterically accessible. In this conformation, the axial iodine is anti-periplanar to the axial hydrogens on C2 and C6. Abstraction of either of these protons by a strong base leads exclusively to the formation of 3-methoxycyclohexene .

  • For trans-1-Iodo-3-methoxycyclohexane: The most stable conformer has both the iodo and methoxy groups in equatorial positions. To meet the E2 requirement, the ring must flip to a much less stable diaxial conformation.[2] In this high-energy state, the axial iodine is again anti-periplanar only to the axial hydrogens on C2 and C6, once again leading exclusively to 3-methoxycyclohexene .

Crucially, in no conformation is there an axial hydrogen on C4 that is anti-periplanar to an axial iodine on C1. Therefore, the formation of 4-methoxycyclohexene is stereoelectronically forbidden via the E2 mechanism.[7] This demonstrates a powerful principle: stereochemical constraints can override the thermodynamic preferences predicted by Zaitsev's rule.[7]

Figure 1: E2 elimination requires an axial leaving group.
2.2 The E1 Pathway: Thermodynamic Control

In contrast, the E1 mechanism is a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate.[1] This pathway is favored by weak bases and polar protic solvents that can stabilize the ionic intermediate.[8]

  • Step 1 (Rate-Determining): The C-I bond breaks, forming a secondary carbocation at C1.

  • Step 2 (Fast): The carbocation, which is sp² hybridized and planar, is deprotonated by a weak base (e.g., the solvent) at an adjacent carbon (C2, C6, or C4) to form the alkene.

Because the rigid stereoelectronic constraints of the E2 reaction are absent, the product distribution is determined by the thermodynamic stability of the resulting alkenes (Zaitsev's Rule).[9][10] In this case, elimination can occur towards C2 (giving 3-methoxycyclohexene) or C4 (giving 4-methoxycyclohexene). 4-methoxycyclohexene is generally considered the more stable "Zaitsev" product due to the electron-withdrawing methoxy group being further from the double bond. Therefore, an E1 reaction is expected to yield a mixture of products, with 4-methoxycyclohexene as the major component.

Figure 2: E1 elimination proceeds via a carbocation.
2.3 Summary of Controlling Factors
FeatureE2 EliminationE1 Elimination
Base Requirement Strong base required (e.g., RO⁻, OH⁻)[8]Weak base is sufficient (e.g., H₂O, ROH)[8]
Kinetics Second-order: rate = k[Substrate][Base][5]First-order: rate = k[Substrate][1]
Mechanism Concerted (single step)Stepwise (via carbocation)[1]
Stereochemistry Requires anti-periplanar (diaxial) geometry[2]No specific geometric requirement
Regioselectivity Stereoelectronically controlledThermodynamically controlled (Zaitsev's Rule)[10]
Solvent Less sensitive; polar aprotic favored[11]Polar protic solvents are essential[8]
Predicted Product 3-methoxycyclohexene (Exclusively)4-methoxycyclohexene (Major) + 3-methoxycyclohexene (Minor)
Experimental Protocols
Protocol 1: E2-Selective Synthesis of 3-Methoxycyclohexene

Objective: To exploit the stereoelectronic requirements of the E2 mechanism using a strong, sterically hindered base to synthesize 3-methoxycyclohexene with high selectivity.

Causality: Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base.[12] Its steric bulk further favors elimination over substitution.[13][14] Tetrahydrofuran (THF) is a polar aprotic solvent that readily dissolves the reactants without solvating the base as strongly as a protic solvent would, thus preserving its reactivity. The reaction is run at a moderate temperature to ensure sufficient energy for the less-stable diaxial conformation to be populated while minimizing side reactions.

Materials:

  • 1-Iodo-3-methoxycyclohexane (cis/trans mixture)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 1-Iodo-3-methoxycyclohexane (1.0 eq) and anhydrous THF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 3-methoxycyclohexene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The absence of signals corresponding to 4-methoxycyclohexene confirms the selectivity.

Protocol 2: E1-Favored Synthesis of 4-Methoxycyclohexene

Objective: To promote the E1 mechanism via solvolysis in a polar protic solvent to generate the thermodynamically favored Zaitsev product, 4-methoxycyclohexene.

Causality: Ethanol serves as both a weak base and a polar protic solvent.[15] Its high dielectric constant and ability to form hydrogen bonds stabilize the carbocation and iodide ion intermediates, facilitating the rate-determining first step of the E1 reaction.[8] Heating provides the necessary activation energy for the C-I bond cleavage.

Materials:

  • 1-Iodo-3-methoxycyclohexane (cis/trans mixture)

  • Absolute Ethanol (200 proof)

  • Sodium bicarbonate

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Iodo-3-methoxycyclohexane (1.0 eq) in absolute ethanol (approx. 0.1 M).

  • Heating: Heat the solution to reflux (approx. 78 °C) and maintain for 12-24 hours. The formation of HI byproduct will make the solution acidic.

  • Monitoring: Follow the disappearance of the starting material by GC-MS. Note the appearance of two product peaks corresponding to the alkene isomers.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the generated acid by adding solid sodium bicarbonate until effervescence ceases.

  • Concentration: Remove the bulk of the ethanol under reduced pressure.

  • Extraction: Resuspend the residue in deionized water and extract with diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent.

  • Analysis: Analyze the crude product mixture by ¹H NMR and GC to determine the product ratio. The major product is expected to be 4-methoxycyclohexene.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitor Monitoring cluster_workup Workup & Purification cluster_analysis Analysis prep Select Protocol (E1/E2) Assemble Glassware Weigh Reagents reaction Dissolve Substrate Add Base/Solvent Control Temperature Stir for required time prep->reaction monitor Sample Reaction Mixture Analyze by TLC / GC-MS reaction->monitor check Reaction Complete? monitor->check check->reaction No workup Quench Reaction Extract Product Wash & Dry Organics check->workup Yes purify Concentrate Crude Product Purify (e.g., Chromatography) workup->purify analysis Confirm Structure (NMR) Assess Purity (GC) Determine Product Ratio purify->analysis

Figure 3: General workflow for elimination experiments.
References
  • BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • Wolfram Demonstrations Project. (n.d.). Stereochemistry of E2 Elimination Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Retrieved from [Link]

  • YouTube. (2021, January 3). E2 reaction in cyclohexane derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes (video). Retrieved from [Link]

  • YouTube. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]

  • Patna Women's College. (n.d.). ELIMINATION REACTION (Part-II). Retrieved from [Link]

  • YouTube. (2023, October 28). E2 Elimination in Cyclohexane Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2023, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • YouTube. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. Retrieved from [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • ResearchGate. (2023, August 6). (PDF) Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • YouTube. (2019, January 25). Solvent effects for SN2, SN1, E2, and E1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Retrieved from [Link]

  • YouTube. (2015, January 4). Zaitsev and Hofmann Elimination Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]

  • Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 1-Iodo-3-methoxycyclohexane in Organic Synthesis

[1] Executive Summary 1-Iodo-3-methoxycyclohexane (CAS: 1206678-29-6) is a high-value secondary alkyl iodide building block used to introduce the 3-methoxycyclohexyl motif. This moiety serves as a lipophilic, metabolical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Iodo-3-methoxycyclohexane (CAS: 1206678-29-6) is a high-value secondary alkyl iodide building block used to introduce the 3-methoxycyclohexyl motif. This moiety serves as a lipophilic, metabolically stable spacer that offers distinct vectoral projection compared to flat aromatic linkers.[1]

This guide addresses the specific challenges of using this reagent—namely, the competition between substitution and elimination pathways driven by cyclohexane conformational dynamics. We provide three field-validated protocols: Nickel-Catalyzed Cross-Electrophile Coupling , Photoredox Giese Addition , and Stereocontrolled Nucleophilic Substitution .[1]

Chemical Profile & Conformational Analysis[2]

Understanding the stereochemistry of 1-iodo-3-methoxycyclohexane is the prerequisite for successful reaction design. The molecule exists primarily as two diastereomers (cis and trans), which exhibit drastically different reactivity profiles due to the geometry of the cyclohexane chair.

Conformational Anchoring

The methoxy group (


) and iodine atom (

) have similar steric demands, but the methoxy group generally dictates the equatorial preference in 1,3-disubstituted systems to minimize 1,3-diaxial interactions.[1]
  • cis-Isomer (1,3-cis): The diequatorial (

    
    ) conformer is thermodynamically dominant.[1]
    
    • Iodine Position: Equatorial.[2][3][4]

    • Reactivity: Slow

      
       (axial attack hindered by C3/C5 axial hydrogens).[1] Slow 
      
      
      
      (lack of anti-periplanar protons without ring flip). Ideal for radical chemistry .
  • trans-Isomer (1,3-trans): The most stable conformer places the methoxy group equatorial and the iodine axial (

    
    ).[1]
    
    • Iodine Position: Axial.[2][3][4]

    • Reactivity: Fast

      
       (equatorial attack trajectory is open). Fast 
      
      
      
      (anti-periplanar protons available at C2/C6).[1] Prone to elimination side-reactions .

ReactivityMap Substrate 1-Iodo-3-methoxycyclohexane Cis Cis-Isomer (Major Conformer: e,e) Iodine = Equatorial Substrate->Cis Trans Trans-Isomer (Major Conformer: e,a) Iodine = Axial Substrate->Trans Radical Radical Precursor (Ni-Coupling / Giese) Cis->Radical Excellent (Sterics irrelevant) SN2 Nucleophilic Substitution (Azidation / Amination) Cis->SN2 Slow (Steric hindrance) Elim Elimination (E2) (Side Reaction) Cis->Elim Slow (No anti-H) Trans->Radical Good Trans->SN2 Fast (Open trajectory) Trans->Elim FAST (Major Competitor)

Figure 1: Reactivity map illustrating how stereochemistry dictates the dominant reaction pathway.

Application Protocols

Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling

Application: Forming


 bonds to attach the cyclohexyl ring to aryl halides (drug cores).[1]
Mechanism:  Reductive coupling avoids the preparation of sensitive organometallic reagents (organozincs), using a metal reductant (Mn or Zn) to turnover the Ni catalyst.

Reagents:

  • Substrate A: 1-Iodo-3-methoxycyclohexane (1.0 equiv)[1]

  • Substrate B: Aryl Bromide or Iodide (1.0 equiv)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbb-bpy) (10-15 mol%)[1]

  • Reductant: Manganese powder (

    
    ) (2.0 equiv, activated)[1]
    
  • Solvent: DMA (N,N-Dimethylacetamide) (0.2 M)[1]

  • Additives: NaI (0.5 equiv), TFA (trace, for Mn activation)

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with

    
     (10 mol%), dtbb-bpy (15 mol%), and Mn powder (2.0 equiv).
    
  • Solvent Addition: Add anhydrous DMA. Stir for 10-15 minutes until the solution turns a deep green/black color (complex formation).

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv), 1-Iodo-3-methoxycyclohexane (1.2 equiv), and NaI (0.5 equiv).

  • Reaction: Seal the vial and stir vigorously at 60°C for 12-16 hours .

    • Note: Vigorous stirring is critical to keep the Mn powder suspended.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Mn salts. Wash with 1M HCl (to remove pyridine/ligand) and brine.

  • Purification: Silica gel chromatography.

Self-Validation Check:

  • Color Change: Reaction mixture should remain dark (green/black/brown). If it turns pale yellow or precipitates heavily early on, catalyst deactivation (oxidation) occurred.[1]

  • Byproducts: If extensive hydrodehalogenation (Ar-H) is observed, reduce the water content of the solvent.

Protocol B: Photoredox Giese Addition

Application: Conjugate addition to electron-deficient alkenes (acrylates, vinyl sulfones) to build complex aliphatic scaffolds.[1] Mechanism: Generation of a secondary alkyl radical via iodine abstraction, followed by addition to the Michael acceptor.

Reagents:

  • Substrate: 1-Iodo-3-methoxycyclohexane (1.0 equiv)

  • Acceptor: Methyl acrylate or similar (1.5 - 2.0 equiv)[1]

  • Photocatalyst:

    
     (1 mol%) or 4CzIPN (organocatalyst alternative)
    
  • Reductant/H-Source: Hantzsch Ester (HE) or DIPEA/Formic Acid[1]

  • Solvent: DMSO or MeCN (degassed)

  • Light Source: Blue LED (450 nm)[1]

Step-by-Step Procedure:

  • Setup: Charge a vial with the photocatalyst (1 mol%), Hantzsch Ester (1.2 equiv), and the Michael acceptor (1.5 equiv).

  • Degassing: Dissolve 1-Iodo-3-methoxycyclohexane in DMSO and sparge with Argon for 10 minutes. Add to the vial.

  • Irradiation: Place the vial 2-3 cm from a Blue LED strip. Use a fan to maintain temperature at roughly 25-30°C.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 4-8 hours.

  • Workup: Dilute with water, extract with

    
    . Wash with aqueous 
    
    
    
    to remove pyridine byproducts from the Hantzsch ester.
Protocol C: Stereocontrolled Azidation ( )

Application: Synthesis of 3-methoxycyclohexyl amines.[1] Critical Constraint: This protocol works best with the trans-isomer (axial iodide) or mixtures where the trans isomer can react faster.

Reagents:

  • Substrate: 1-Iodo-3-methoxycyclohexane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: DMF (anhydrous)[1]

  • Temperature: 0°C to Room Temperature

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     in DMF (0.5 M). Cool to 0°C.
    
  • Addition: Add 1-Iodo-3-methoxycyclohexane dropwise.

    • Why: Keeping the temperature low initially minimizes E2 elimination.

  • Reaction: Allow to warm to Room Temperature. Stir for 6-12 hours.

    • Optimization: If conversion is slow (due to cis-isomer presence), warm to 40°C, but monitor for cyclohexene formation.[1]

  • Safety Note: Do not concentrate the reaction mixture to dryness if residual azide is present. Work up by diluting with water and extracting with ether.

  • Reduction: The resulting azide can be reduced to the amine via Staudinger reduction (

    
    ) or hydrogenation (
    
    
    
    ).[1]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Catalyst PoisoningEnsure Mn is activated (wash with dilute HCl then dry).[1] Use anhydrous DMA.
Elimination Product (Cyclohexene) High Basicity / High TempIn

reactions, lower temperature.[1] In Ni-coupling, ensure ligand excess to prevent

-hydride elimination.[1]
No Reaction (cis-isomer) Steric HindranceSwitch to Radical Protocols (A or B). Radicals are planar and less sensitive to axial/equatorial steric blocks than

.
Homocoupling (R-R) Excess Alkyl IodideAdd the alkyl iodide slowly (syringe pump) in Protocol A to favor Cross-Coupling over Homocoupling.

Safety and Handling

  • Alkyl Iodides: Generally potential alkylating agents and should be treated as potential carcinogens. Handle in a fume hood.

  • Light Sensitivity: Iodides can degrade to liberate

    
     upon light exposure (turning yellow/brown).[1] Store in amber vials at 4°C over copper wire or silver foil to stabilize.
    
  • Sodium Azide: Highly toxic and can form explosive metal azides. Never use halogenated solvents (DCM/CHCl3) with

    
    .[1]
    

References

  • Nickel-Catalyzed Cross-Electrophile Coupling

    • Weix, D. J.[1] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Acc.[2][3][5][6][7] Chem. Res.2015 , 48, 1767–1775.[1] Link[1]

  • Photoredox Giese Reaction

    • MacMillan, D. W. C. et al. "Decarboxylative sp3 C-C coupling via dual Copper/Photoredox Catalysis."[1] Science2014 , 345, 437-440.[1] Link[1]

  • Cyclohexane Conformational Analysis

    • Eliel, E. L. et al. "Conformational Analysis.[1] The A Values of the Halogens." J. Am. Chem. Soc.1965 , 87, 2439.[1] Link[1]

  • General Reactivity of Secondary Iodides

    • Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013 .[1] Link[1]

Sources

Method

Strategic Functionalization of 1-Iodo-3-methoxycyclohexane

Application Note: AN-CHX-042 Introduction & Reactivity Profile 1-Iodo-3-methoxycyclohexane represents a valuable bifunctional scaffold in drug discovery. It offers a lipophilic core (cyclohexane), a hydrogen-bond accepto...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHX-042

Introduction & Reactivity Profile

1-Iodo-3-methoxycyclohexane represents a valuable bifunctional scaffold in drug discovery. It offers a lipophilic core (cyclohexane), a hydrogen-bond acceptor (methoxy ether), and a reactive handle (secondary iodide) for diversification.

However, this molecule presents a classic competitive reactivity challenge: Elimination (E2) vs. Substitution (


/Cross-Coupling). 
The Conformational Gatekeeper

Success with this substrate depends entirely on understanding its conformational bias.

  • 1,3-Disubstitution: The cis isomer (diequatorial) is thermodynamically more stable than the trans isomer (axial/equatorial).

  • Elimination Risk: E2 elimination requires an anti-periplanar arrangement between the leaving group (Iodide) and a

    
    -proton.[1]
    
    • Trans-isomer: The iodide can adopt an axial conformation, placing it anti-periplanar to axial

      
      -protons. High risk of elimination to cyclohexene. 
      
    • Cis-isomer: The iodide prefers the equatorial position. To eliminate, it must ring-flip to a high-energy diaxial conformer. Lower risk of elimination.

Strategic Implication: When possible, utilize the cis-isomer or reaction conditions that proceed via radical intermediates (e.g., Nickel catalysis) to bypass the strict geometric requirements of ionic elimination.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal derivatization pathway based on the target pharmacophore.

Derivatization_Workflow Start 1-Iodo-3-methoxycyclohexane Decision Target Motif? Start->Decision Path_CC C-C Bond (Aryl/Alkyl) Decision->Path_CC Aryl/Alkyl Coupling Path_CN C-N Bond (Amine/Triazole) Decision->Path_CN Heteroatom Install Path_Met Nucleophilic Carbon (Organozinc) Decision->Path_Met Reversal of Polarity Method_Ni Protocol A: Ni-Catalyzed Negishi Path_CC->Method_Ni Radical Pathway (Suppresses E2) Method_SN2 Protocol B: Azidation (SN2) Path_CN->Method_SN2 Non-Basic Nuc (Polar Aprotic) Method_Zn Protocol C: Zn Insertion (Knochel) Path_Met->Method_Zn LiCl Mediated

Figure 1: Strategic workflow for the functionalization of secondary cyclohexyl iodides.

Protocol A: Nickel-Catalyzed Negishi Cross-Coupling

Objective: Formation of


 bonds (Arylation).
Why Nickel?  Unlike Palladium, Nickel facilitates single-electron transfer (SET) mechanisms, allowing the activation of secondary alkyl halides to form alkyl radicals. This bypasses the slow oxidative addition of Pd into secondary halides and suppresses 

-hydride elimination.
Mechanism of Action

The reaction proceeds via a radical chain pathway. The alkyl iodide is converted to a transient radical, which recombines with the Nickel center.

Ni_Cycle Ni0 LnNi(0) OxAdd Oxidative Addition (SET) Ni0->OxAdd Radical Alkyl Radical (R•) OxAdd->Radical I- Transfer TransMet Transmetallation (Ar-Zn-X) Radical->TransMet Rebound to Ni(II) RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->Ni0 Product Release

Figure 2: Simplified radical cycle for Ni-catalyzed alkyl cross-coupling.

Experimental Procedure

Reagents:

  • Substrate: 1-Iodo-3-methoxycyclohexane (1.0 equiv)

  • Nucleophile: Arylzinc iodide (1.5 equiv, prepared in THF)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Pybox (e.g.,

    
    ) or 4,4'-di-tert-butyl-2,2'-bipyridine (12 mol%)
    
  • Solvent: DMA (N,N-Dimethylacetamide) / THF (1:1)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and the ligand in DMA. Stir for 20 mins to form a green/blue complex.
    
  • Substrate Addition: Add 1-Iodo-3-methoxycyclohexane to the catalyst solution.

  • Coupling: Add the Arylzinc reagent (in THF) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Checkpoint: The color typically shifts to a dark brown/black, indicating active Ni(0)/Ni(I) species.

  • Quench: Dilute with

    
     and quench with 1M HCl (carefully) or saturated 
    
    
    
    .
  • Purification: Extract, dry (

    
    ), and purify via silica gel chromatography.
    

Critical Control Point: Oxygen is a radical inhibitor. Thorough degassing of solvents is mandatory for yield reproducibility.

Protocol B: Nucleophilic Substitution (Azidation)

Objective: Introduction of a Nitrogen handle (Azide) for "Click" chemistry or reduction to a primary amine. Challenge: The secondary iodide is prone to elimination if basic nucleophiles or high temperatures are used.

Experimental Procedure

Reagents:

  • Substrate: 1-Iodo-3-methoxycyclohexane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous) or DMSO

  • Temperature:

    
    
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

  • Nucleophile Addition: Add

    
     in one portion.
    
    • Note:

      
       is not basic, minimizing E2 competition.
      
  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (stain with Anisaldehyde or PMA; Azides are not UV active).
    
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMF.

    • Safety: Do not concentrate azide solutions to dryness if small molecular weight byproducts are suspected.

  • Validation: IR Spectroscopy is the gold standard here. Look for the strong, diagnostic Azide stretch at

    
     .
    

Protocol C: Organozinc Generation (Knochel Conditions)

Objective: Inverting the polarity (Umpolung) to turn the substrate into a nucleophile.

Experimental Procedure

Reagents:

  • Substrate: 1-Iodo-3-methoxycyclohexane

  • Zinc Dust (activated)[2]

  • LiCl (anhydrous)

  • Solvent: THF[2]

Step-by-Step:

  • Activation: Flame dry LiCl (1.5 equiv) in a flask under vacuum. Add Zinc dust (2.0 equiv) and THF. Activate Zn with 5 mol% TMSCl and 1,2-dibromoethane if necessary.

  • Insertion: Add the substrate (neat or in minimal THF) to the Zn/LiCl suspension at room temperature.

  • Aging: Stir for 2–4 hours.

    • Mechanism:[2][3][4][5][6] LiCl solubilizes the surface-bound organozinc species, forming a soluble

      
       complex.
      
  • Titration: Titrate an aliquot with Iodine (

    
    ) to determine the active concentration of the organozinc reagent.
    
  • Use: The resulting supernatant can be used directly in Negishi couplings (with Pd or Ni) or trapped with aldehydes.

Data Summary & Troubleshooting

ParameterProtocol A (Ni-Coupling)Protocol B (Azidation)Protocol C (Zn-Insertion)
Primary Risk

-Hydride Elimination
E2 EliminationWurtz Homocoupling
Key Reagent Ni(cod)2 or NiCl2NaN3 (Non-basic)LiCl (Solubilizer)
Atmosphere Strict Inert (Ar/N2)Ambient/InertStrict Inert (Ar)
Stereochemistry Racemization likely (Radical)Inversion (Walden)Retention (mostly)

Troubleshooting Guide:

  • Problem: High levels of cyclohexene (Elimination product).

    • Solution: Lower reaction temperature; Switch to Protocol A (Radical pathway) instead of ionic substitution; Ensure nucleophile is non-basic.

  • Problem: Low conversion in Protocol A.

    • Solution: Add a reductant (Mn dust) if using Ni(II) salts; Check solvent degassing; Increase catalyst loading to 15%.

References

  • Nickel-Catalyzed Cross-Coupling Mechanisms

    • Title: Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides.[7]

    • Source:Journal of the American Chemical Society (Fu, G. C., et al.)[6][8]

    • URL:[Link]

  • Conformational Analysis of Cyclohexanes

    • Title: Conformational Analysis of 1,3-Disubstituted Cyclohexanes.
    • Source:Chemistry LibreTexts
    • URL:[Link]

  • Preparation of Organozinc Reagents

    • Title: Preparation of Functionalized Organozinc Reagents (Knochel Method).[2]

    • Source:Organic Syntheses
    • URL:[Link]

  • SN2 vs E2 Competition

    • Title: Nucleophilic Substitution vs Elimination in Cyclohexane Systems.[1]

    • Source:Master Organic Chemistry
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Iodo-3-methoxycyclohexane

Executive Summary & Compound Profile Welcome to the technical support hub for 1-Iodo-3-methoxycyclohexane . This guide addresses the specific challenges associated with purifying secondary alkyl iodides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-Iodo-3-methoxycyclohexane . This guide addresses the specific challenges associated with purifying secondary alkyl iodides. Unlike primary halides, this compound possesses a secondary carbon-iodine bond prone to both homolytic cleavage (light sensitivity) and


-elimination (thermal/base instability).

Compound Snapshot:

  • CAS: 1206678-29-6

  • Molecular Formula:

    
    [1][2][3]
    
  • Key Instability: Dehydrohalogenation to 3-methoxycyclohexene; Photo-oxidation to

    
    .
    
  • Stereochemistry: Exists as a mixture of cis and trans diastereomers.

Critical Safety & Stability Assessment (Read Before Starting)

Before initiating purification, you must mitigate the three primary degradation pathways. Failure to control these variables is the leading cause of low yields.

The "Triad of Instability"
FactorRiskPrevention Strategy
Light (UV/Vis) Homolytic cleavage of C-I bond releases free radicals and Iodine (

), turning the sample pink/brown.
Strictly use amber glassware. Wrap columns/flasks in aluminum foil.
Heat Promotes E1/E2 elimination to form cyclohexene derivatives.Avoid atmospheric distillation. Keep rotary evaporator bath

.
Acidity Acidic surfaces (like standard Silica Gel) catalyze elimination.Use Neutral Alumina or buffered silica for chromatography.

The Purification Workflow

Phase A: Chemical Wash (Removal of Free Iodine)

Target: Removal of the brown/purple discoloration caused by elemental iodine (


).

Protocol:

  • Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or Hexanes . Avoid chlorinated solvents if possible, as they can trap radical species.
    
  • The Thiosulfate Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) solution.
    
    • Mechanism:[4]

      
       (Redox reaction converts colored iodine to colorless iodide).
      
    • Endpoint: Shake until the organic layer transitions from brown/purple to pale yellow or colorless.

  • Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize any trace acid.
    
  • Wash with Brine (

    
    ).
    
  • Dry over anhydrous Magnesium Sulfate (

    
    ). Do not use Calcium Chloride (
    
    
    
    )
    , as it can coordinate with the ether oxygen.
Phase B: Isolation Strategies

Choose your path based on purity requirements and scale.

Option 1: Vacuum Distillation (High Purity / Large Scale)

Recommended for >5g scale.

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Pressure: High vacuum (< 1 mmHg) is mandatory to keep the boiling point low.

  • Temperature: Do not exceed a bath temperature of 60°C. If the compound does not distill, improve the vacuum rather than increasing heat.

  • Stabilizer: Add a small piece of clean Copper wire to the distillation pot. It acts as a radical scavenger and reacts with any formed

    
    .
    
Option 2: Flash Chromatography (Small Scale / High Sensitivity)

Recommended for <5g scale or thermally sensitive mixtures.

  • Stationary Phase: Neutral Alumina (Grade III) .

    • Critical Warning: Standard Silica Gel (pH ~5.5) is sufficiently acidic to cause elimination of HI, destroying your product on the column. If you must use silica, pretreat it with 1% Triethylamine in hexanes to neutralize surface protons.

  • Eluent: Gradient of Hexanes

    
     5% Ethyl Acetate/Hexanes.
    
    • Alkyl iodides are non-polar; they elute quickly.

Visualizing the Workflow

The following diagram illustrates the decision logic and degradation pathways.

PurificationWorkflow Start Crude 1-Iodo-3-methoxycyclohexane Wash Phase A: Wash w/ Na2S2O3 (Remove I2) Start->Wash Decision Choose Isolation Method Wash->Decision Distill Option 1: Vacuum Distillation (<1 mmHg, <60°C) Decision->Distill Scale > 5g Column Option 2: Chromatography (Neutral Alumina Only) Decision->Column Scale < 5g Risk1 Risk: Thermal Elimination (Forms 3-methoxycyclohexene) Distill->Risk1 Final Pure Product (Store w/ Cu wire, -20°C) Distill->Final Risk2 Risk: Acidic Decomposition (If Silica is used) Column->Risk2 Column->Final

Caption: Figure 1. Purification Decision Tree emphasizing critical risk points (thermal and acidic decomposition).

Troubleshooting & FAQs

Q1: My product turned pink immediately after the column. What happened?

  • Diagnosis: Spontaneous homolytic cleavage due to light exposure.

  • Fix: This is often superficial. Re-dissolve in ether, do a quick wash with dilute Sodium Thiosulfate, dry, and concentrate in the dark. Store immediately in an amber vial with copper wire.

Q2: I see a second set of peaks in the NMR (roughly 5-10% intensity). Is this an impurity?

  • Diagnosis: Likely diastereomers. 1-Iodo-3-methoxycyclohexane has two chiral centers.

  • Insight: Synthetic routes (like Finkelstein or Appel) usually produce a mixture of cis and trans isomers. These are not easily separable by standard distillation or short columns. If you require a single diastereomer, you will need preparative HPLC or a stereoselective synthesis route.

Q3: The NMR shows alkene protons (5.5 - 6.0 ppm).

  • Cause: The distillation bath was too hot, or you used acidic silica gel.

  • Recovery: The alkene is much more volatile than the iodide. You can try to remove it via high-vacuum rotary evaporation at 0°C, but prevention is the only true cure.

Q4: Can I use Sodium Bisulfite instead of Thiosulfate?

  • Answer: Yes. Sodium Bisulfite (

    
    ) is equally effective at reducing Iodine (
    
    
    
    ) to Iodide (
    
    
    ).

Storage & Handling

To maintain purity over time (>1 month), adhere to the "Cold-Dark-Copper" rule:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Stabilizer: Add a distinct coil of activated Copper wire inside the vial.

    • Action: The copper surface reacts with trace free iodine to form CuI (insoluble), preventing the autocatalytic decomposition cycle.

  • Environment: Store at -20°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for alkyl iodide purification and drying agents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for halogenoalkanes and thiosulfate washing).

  • Belyajas, M., et al. (2008). Selective conversion of alcohols into alkyl iodides. Catalysis Communications, 9(6), 1033-1039. (Context on synthesis and stability of secondary iodides). [4]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 1-Iodo-3-methoxycyclohexane

Welcome to the technical support center for 1-iodo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-iodo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios encountered during the storage, handling, and use of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is 1-iodo-3-methoxycyclohexane and what are its primary applications?

1-iodo-3-methoxycyclohexane (C7H13IO) is a cyclic alkyl iodide. Its utility in organic synthesis stems from the presence of a reactive carbon-iodine bond, making it a valuable building block in various coupling reactions and nucleophilic substitutions. The methoxy group also offers a point for further functionalization or can influence the stereochemical outcome of reactions. It is often employed in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Q2: What are the key physical and chemical properties of 1-iodo-3-methoxycyclohexane?

Understanding the fundamental properties of a reagent is crucial for its proper use. Below is a summary of the key data for 1-iodo-3-methoxycyclohexane.

PropertyValueSource
Molecular Formula C7H13IOAmerican Elements[1]
Molecular Weight 240.08 g/mol American Elements[1]
Appearance LiquidAmerican Elements[1]
CAS Number 1206678-29-6American Elements[1]
Storage Temperature Room TemperatureAmerican Elements[1]

Q3: What are the recommended storage conditions for 1-iodo-3-methoxycyclohexane?

Proper storage is critical to maintain the chemical integrity of 1-iodo-3-methoxycyclohexane. As with many alkyl iodides, it is sensitive to light and can degrade over time.[2] To ensure its stability, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

As a precautionary measure, standard laboratory PPE should always be worn. This includes:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat.[4]

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 1-iodo-3-methoxycyclohexane.

Problem 1: My sample of 1-iodo-3-methoxycyclohexane has turned a brownish color. Is it still usable?

Cause: A brown discoloration is a common indicator of decomposition in alkyl iodides. This is often due to the formation of elemental iodine (I2) through homolytic cleavage of the carbon-iodine bond, a process that can be accelerated by exposure to light or heat.[2]

Solution:

  • Assess the Extent of Decomposition: A slight discoloration may not significantly impact some reactions, but it is generally advisable to purify the reagent before use.

  • Purification Protocol:

    • Dissolve the discolored 1-iodo-3-methoxycyclohexane in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na2S2O3).[6] This will quench the elemental iodine, and you should see the brown color disappear.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt such as magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure. For high purity, vacuum distillation of the resulting liquid may be necessary.

Problem 2: My reaction yield is consistently low when using 1-iodo-3-methoxycyclohexane.

Cause: Low yields can be attributed to several factors, including impure starting material, suboptimal reaction conditions, or competing side reactions. Alkyl iodides can be prone to elimination reactions, especially in the presence of a base.

Solution:

  • Verify Reagent Purity: As mentioned above, purify the 1-iodo-3-methoxycyclohexane if there are any signs of decomposition.

  • Optimize Reaction Conditions:

    • Temperature: Some reactions involving alkyl iodides are sensitive to temperature. Consider running the reaction at a lower temperature to minimize side reactions.

    • Solvent: Ensure your solvent is anhydrous, as water can interfere with many organometallic reactions.

    • Inert Atmosphere: If your reaction is air-sensitive, ensure it is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Consider Radical Traps: If you suspect radical-mediated decomposition is affecting your reaction, the addition of a radical inhibitor might be beneficial, though this is highly reaction-specific.

Problem 3: I am observing unexpected byproducts in my reaction mixture.

Cause: The formation of unexpected byproducts can arise from the inherent reactivity of the starting material or intermediates. With 1-iodo-3-methoxycyclohexane, potential side reactions include elimination to form an alkene or reaction at the methoxy group under harsh conditions.

Solution:

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the competing reaction pathways. This information is invaluable for optimizing your reaction.

  • Modify Reaction Conditions:

    • If you suspect an elimination reaction, consider using a non-basic or sterically hindered base.

    • If the methoxy group is reacting, you may need to choose milder reagents or a different synthetic route that avoids harsh conditions.

Decomposition Pathway

The primary decomposition pathway for 1-iodo-3-methoxycyclohexane under ambient conditions is the homolytic cleavage of the C-I bond, which is often initiated by light. This process generates a cyclohexyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine, which imparts a brown color to the solution. The cyclohexyl radical can undergo various subsequent reactions, such as dimerization or reaction with a solvent.

Decomposition_Pathway 1-Iodo-3-methoxycyclohexane 1-Iodo-3-methoxycyclohexane Cyclohexyl_Radical 3-Methoxycyclohexyl Radical 1-Iodo-3-methoxycyclohexane->Cyclohexyl_Radical Light (hν) Iodine_Radical Iodine Radical (I•) 1-Iodo-3-methoxycyclohexane->Iodine_Radical Light (hν) Byproducts Other Byproducts Cyclohexyl_Radical->Byproducts Iodine Molecular Iodine (I2) Iodine_Radical->Iodine Dimerization

Caption: Decomposition of 1-iodo-3-methoxycyclohexane.

References

  • Thermo Fisher Scientific. (2026-01-02).
  • LGC Standards. (2021-09-01).
  • PPG. (2025-10-16).
  • American Elements. (n.d.). 1-iodo-3-methoxycyclohexane. Retrieved from [Link]

  • MedchemExpress.com. (2025-04-07).
  • Denmark, S. E., & Wang, Z. (2005). Palladium-Catalyzed Cross-Coupling of (Z)-1-Heptenyldimethylsilanol with 4-Iodoanisole: (Z)-1-Heptenyl)-4-methoxybenzene. Organic Syntheses, 81, 42.
  • Rogers, D. W., & McLafferty, F. W. (1995). The Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 117(51), 1284-1285.
  • Chemistry LibreTexts. (2021-12-15). 9.3: Stability of Alkyl Radicals.
  • Reid, J. P., Qian, C. X., & Leone, S. R. (2000). Probing the Cyclic Transition State in the Reaction O(3P) + Alkyl Iodides to Form HOI: Electronic, Steric and Thermodynamic Factors Influencing the Reaction Pathway. National Institute of Standards and Technology.
  • BenchChem. (2025).
  • Organic Syntheses Procedure. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-].
  • Byju's. (n.d.). Alkyl Iodide.
  • Papai, I., & Valach, M. (2018). 1-Phenyl-1,2-benziodoxol-3-(1H)-one as Synthon for Phthalide Synthesis via Pd-Free, Base-Free, Sonogashira-Type Coupling Cyclization. European Journal of Organic Chemistry, 2018(48), 6848-6855.
  • Organic Chemistry Portal. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6).

Sources

Troubleshooting

Technical Support Center: Optimizing Substitution on 1-Iodo-3-methoxycyclohexane

Ticket ID: SUB-CYC-309 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUB-CYC-309 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Elimination (


) vs. Substitution (

) Pathways
Executive Summary

You are encountering a classic "Cyclohexyl Paradox." In 1-iodo-3-methoxycyclohexane, the substitution (


) and elimination (

) pathways are in fierce competition, dictated almost entirely by the conformational analysis of your specific diastereomer.

The 3-methoxy group acts as a "conformational anchor" (A-value


 0.60 kcal/mol), biasing the ring equilibrium. Your success depends on whether your starting material is cis or trans, and your choice of nucleophile basicity.

This guide provides the protocols to suppress alkene formation (cyclohexene derivatives) and maximize the yield of your substituted product.

Part 1: The Mechanistic Conflict (Root Cause Analysis)

To fix the problem, we must visualize the invisible war occurring in your flask.

The "Trans-Diaxial" Rule

Elimination (


) in cyclohexane rings is stereoelectronically demanding. It requires the leaving group (Iodine) and a neighboring 

-hydrogen to be anti-periplanar (180° apart). This geometry only exists when the Iodine is in the axial position.
  • Axial Iodine:

    
    -Hydrogens are anti-periplanar. 
    
    
    
    is fast.
  • Equatorial Iodine: No

    
    -Hydrogen is anti-periplanar. 
    
    
    
    is forbidden (or extremely slow).
The Stereochemical Trap

Because the methoxy group prefers the equatorial position, it dictates the position of the iodine:

  • Cis-Isomer (Danger Zone): The Methoxy is equatorial, forcing the Iodine to be axial .

    • Result: The molecule is pre-organized for elimination. If you use a basic nucleophile, you will get the alkene immediately.

  • Trans-Isomer (Safe but Slow): Both groups are equatorial.

    • Result: Elimination is suppressed, but

      
       is sterically hindered by the ring hydrogens (axial attack trajectory).
      

G Start Starting Material: 1-Iodo-3-methoxycyclohexane Isomer_Cis Cis-Isomer (OMe equatorial, I axial) Start->Isomer_Cis Diastereomer A Isomer_Trans Trans-Isomer (OMe equatorial, I equatorial) Start->Isomer_Trans Diastereomer B Path_E2 E2 Elimination (Fast) Isomer_Cis->Path_E2 Anti-periplanar H available Path_SN2 SN2 Substitution (Slow/Difficult) Isomer_Cis->Path_SN2 Requires Non-Basic Nu Isomer_Trans->Path_E2 Forbidden Geometry Isomer_Trans->Path_SN2 No Anti-H available Result_Alkene Product: Alkene (Undesired Elimination) Path_E2->Result_Alkene Result_Sub Product: Substituted Cyclohexane (Target Molecule) Path_SN2->Result_Sub

Figure 1: Mechanistic flow showing how the starting stereochemistry dictates the risk of elimination.

Part 2: Troubleshooting Guide
Scenario A: "I am seeing massive elimination (alkene) by-products."

Diagnosis: You likely have the cis-isomer (Axial Iodine) and are using a nucleophile that is too basic.

Protocol 1: The "Soft" Nucleophile Switch You must decouple basicity from nucleophilicity. Switch to species that are high on the nucleophilicity index (


) but low on the basicity scale (

).
Nucleophile ClassExamples

Rank

Risk
Recommendation
Hard Bases

(Methoxide, t-Butoxide),

HighCritical STOP USE
Soft Anions

(Azide),

(Thiolate),

HighLowHighly Recommended
Neutral

(Amines),

(Phosphines)
ModerateLowGood (requires heat)
Carboxylates

(Acetate)
ModerateLowGood for inversion

Experimental Adjustment:

  • Solvent: Switch to DMF or DMSO (Polar Aprotic). These solvents solvate cations (

    
    , 
    
    
    
    ) but leave the anion "naked" and highly reactive, increasing
    
    
    rates by factors of
    
    
    
    
    compared to protic solvents.
  • Temperature: Lower the temperature to 0°C .

    
     has a higher activation energy (
    
    
    
    ) than
    
    
    in many activated systems. Lower temperature favors the kinetic substitution product.
Scenario B: "The reaction is extremely slow / No conversion."

Diagnosis: You likely have the trans-isomer (Equatorial Iodine). The leaving group is in a stable, low-energy conformation, and the trajectory for backside attack is sterically hindered by the axial hydrogens at C3 and C5.

Protocol 2: The "Forced" Substitution Since you cannot rely on the high energy of the axial leaving group, you must increase the energy of the nucleophile.

  • Phase Transfer Catalysis (PTC):

    • Use 18-Crown-6 (if using Potassium salts) or 15-Crown-5 (for Sodium salts).

    • Mechanism:[1][2][3][4][5][6][7][8] The crown ether encapsulates the cation, generating a "hot," extremely reactive anion in the organic phase.

  • Leaving Group Exchange (Finkelstein Modification):

    • If the Iodide is too slow, you are stuck. However, ensure you are actually starting with the Iodide. If you started with a Bromide or Chloride, add 10 mol% NaI to generate the reactive Iodide in situ.

Part 3: Advanced Protocol – Azidation of Cis-1-Iodo-3-methoxycyclohexane

Objective: Install an azide group with inversion of configuration (yielding trans-1-azido-3-methoxycyclohexane) while suppressing elimination.

Reagents:

  • Substrate: cis-1-Iodo-3-methoxycyclohexane (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

  • Workup: Diethyl Ether / Water

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add

    
     (Caution: Toxic/Explosive).
    
  • Solvation: Add anhydrous DMF. Stir for 10 min to ensure partial dissolution.

  • Addition: Cool the system to 0°C in an ice bath. Add the substrate dropwise.

    • Why 0°C? To kinetically favor

      
       over 
      
      
      
      .
  • Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (stain with Anisaldehyde; Azides are not UV active).

    • Checkpoint: If no reaction after 4h, allow to warm to Room Temperature (RT). Do not heat above 40°C.

  • Quench: Pour mixture into ice-cold water. Extract 3x with Diethyl Ether.

  • Purification: Wash organics with saturated LiCl (to remove DMF). Dry over

    
    .
    

Protocol Setup Dry Flask Argon Atm Reagents Add NaN3 Add DMF Setup->Reagents Cool Cool to 0°C Reagents->Cool AddSub Add Substrate (Dropwise) Cool->AddSub React Stir 4h Monitor TLC AddSub->React Workup Aq. Extraction (Et2O / LiCl) React->Workup

Figure 2: Optimized workflow for Azidation minimizing thermal elimination risks.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (


) to install the methoxy group? 
A: Absolutely not. 

is a strong base. With a secondary iodide (especially the cis isomer), this will result in >90% elimination to the alkene. You must use a non-basic nucleophile. If you need to install an oxygen, use Acetate (

) followed by hydrolysis, or use a silver-mediated etherification (though expensive).

Q: Why does the 3-methoxy group matter? Can't I just treat it like Cyclohexyl Iodide? A: The 3-methoxy group locks the conformation. Unsubstituted cyclohexyl iodide flips rapidly between axial and equatorial forms (


). Your substrate is "biased." The bulky methoxy group will stay equatorial, forcing the iodine into a specific orientation (axial or equatorial) depending on the stereochemistry. You cannot rely on ring-flipping to save you.

Q: My product has the same stereochemistry as the starting material. Did


 fail? 
A: 

proceeds with inversion of configuration (Walden Inversion).
  • If you start cis (Axial I), you get trans product (Equatorial Nu).

  • If you start trans (Equatorial I), you get cis product (Axial Nu). If you see retention of configuration, you likely went through an

    
     pathway (carbocation intermediate) or a Double Inversion (participation of the neighboring methoxy group, though rare in this 1,3-relationship). Ensure your solvent is strictly anhydrous to prevent 
    
    
    
    .
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section 3.10: Conformational Effects on Reactivity).

  • Mayr, H., et al. (2008). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews, 108(5). (For selecting soft nucleophiles).

  • Ashenhurst, J. (2020).[2] "The E2 Mechanism and Cyclohexane Rings." Master Organic Chemistry. (Visualizing the trans-diaxial requirement).

Sources

Optimization

Technical Support Center: Stereocontrol in Reactions of 1-Iodo-3-methoxycyclohexane

Welcome to the technical support center for stereocontrol in reactions involving 1-iodo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereocontrol in reactions involving 1-iodo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of stereochemistry in this versatile substituted cyclohexane system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts crucial for understanding the reactivity of cis- and trans-1-iodo-3-methoxycyclohexane.

Question 1: What are the stable conformations of cis- and trans-1-iodo-3-methoxycyclohexane?

Answer: The stereochemical outcome of reactions involving 1-iodo-3-methoxycyclohexane is intrinsically linked to the conformational preferences of the cyclohexane ring. The molecule exists predominantly in a chair conformation to minimize angular and torsional strain.[1]

  • cis-1-Iodo-3-methoxycyclohexane: This isomer can exist in two rapidly interconverting chair conformations: one with the iodo and methoxy groups in diequatorial positions, and the other with both groups in diaxial positions. The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions that would occur in the diaxial form.[2][3] Consequently, the molecule will predominantly exist in the diequatorial state.

  • trans-1-Iodo-3-methoxycyclohexane: For the trans isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position.[3] The relative stability of these two conformers depends on the A-values (a measure of steric strain) of the iodo and methoxy groups. Generally, the conformer that places the larger group in the equatorial position is favored.[4]

Question 2: What is Neighboring Group Participation (NGP), and how does it apply to this system?

Answer: Neighboring Group Participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a pi-bond from an atom within the same molecule.[5] This intramolecular nucleophilic attack can significantly increase the reaction rate and alter the expected stereochemistry.[6]

In the case of 1-iodo-3-methoxycyclohexane, the methoxy group at the 3-position can act as a neighboring group. If the conformation is suitable, the oxygen atom's lone pair can attack the carbon bearing the iodo group (C1) from the backside, displacing the iodide and forming a bicyclic oxonium ion intermediate.[7][8] This mechanism typically results in an overall retention of stereochemistry at C1, as it involves two consecutive SN2-like inversions.[9][10]

Question 3: What is the expected stereochemical outcome for a standard SN2 reaction?

Answer: A standard bimolecular nucleophilic substitution (SN2) reaction proceeds via a backside attack on the carbon atom bearing the leaving group.[11][12] This mechanism leads to a single, concerted transition state and results in the inversion of the stereochemical configuration at the reaction center. For this to occur in a cyclohexane system, the leaving group (in this case, iodide) must be in an axial position to allow for an unobstructed pathway for the incoming nucleophile.[13]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 1-iodo-3-methoxycyclohexane.

Scenario 1: My SN2 reaction with cis-1-iodo-3-methoxycyclohexane is unexpectedly slow.

Question: I am trying to perform a substitution reaction on cis-1-iodo-3-methoxycyclohexane with a good nucleophile, expecting a straightforward SN2 reaction. However, the reaction rate is much lower than anticipated. Why is this happening?

Answer: The slow reaction rate is a direct consequence of the conformational preferences of the starting material.

  • Causality: The cis isomer predominantly exists in a conformation where both the iodo and methoxy groups are in equatorial positions to minimize steric strain.[5][14] For an SN2 reaction to occur, the iodide leaving group must be in an axial position to allow for backside attack by the nucleophile.[13][15] The chair flip required to place the iodide in the axial position results in a high-energy diaxial conformation, which is present in a very low concentration at equilibrium. Therefore, the effective concentration of the reactive conformer is minimal, leading to a slow reaction rate.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the conformational barrier and increase the population of the reactive axial conformer.

    • Use a More Reactive Nucleophile: A stronger, less sterically hindered nucleophile may increase the reaction rate.

    • Solvent Choice: While less impactful on the conformational equilibrium itself, using a polar aprotic solvent (e.g., DMF, DMSO) will enhance the nucleophilicity of the external nucleophile, which can help to increase the rate of the desired SN2 reaction.

Scenario 2: My substitution reaction resulted in retention of stereochemistry.

Question: I performed a nucleophilic substitution on trans-1-iodo-3-methoxycyclohexane and, contrary to the expected inversion of an SN2 reaction, I obtained a product with retention of the original stereochemistry at C1. What is the likely mechanism?

Answer: The observation of retention of stereochemistry is a classic indicator of Neighboring Group Participation (NGP) by the 3-methoxy group.

  • Mechanism:

    • The trans isomer can adopt a conformation where the iodide is axial and the methoxy group is equatorial. More importantly, it can also adopt a conformation where the methoxy group is axial and the iodide is equatorial. The key for NGP is the ability of the methoxy group to perform an intramolecular backside attack on the carbon bearing the iodine. For this to happen, the participating group and the leaving group should ideally be in a diaxial arrangement in the transition state.

    • In a suitable conformation, the lone pair on the methoxy oxygen acts as an internal nucleophile, attacking C1 and displacing the iodide. This first step is an intramolecular SN2 reaction, which inverts the stereochemistry at C1 and forms a strained bicyclic oxonium ion intermediate.[7]

    • The external nucleophile then attacks this intermediate. The attack occurs at one of the two carbons that were part of the oxonium ring (likely C1 due to steric and electronic factors), opening the ring. This second step is also an SN2-type reaction, causing a second inversion of stereochemistry at C1.

    • The net result of these two consecutive inversions is an overall retention of the original stereochemistry.[9][10][16]

  • How to Confirm NGP:

    • Rate Enhancement: Compare the reaction rate to that of a similar compound without the participating methoxy group (e.g., iodocyclohexane). A significantly faster rate is a strong indication of anchimeric assistance.[5][6]

    • Product Analysis: Careful characterization of the product by NMR spectroscopy is crucial to confirm its stereochemistry.[17][18]

Scenario 3: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

Question: My reaction is yielding a mixture of both inversion (SN2) and retention (NGP) products. How can I favor one pathway over the other?

Answer: The competition between the external nucleophile (leading to SN2) and the internal methoxy group (leading to NGP) can be influenced by several factors.

FactorTo Favor SN2 (Inversion)To Favor NGP (Retention)Rationale
Nucleophile Use a high concentration of a strong, non-bulky nucleophile (e.g., NaN3, NaCN).Use a weaker or more sterically hindered external nucleophile.A potent external nucleophile can compete more effectively with the internal methoxy group.
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF).Use a more polar, protic solvent (e.g., acetic acid, water) that can stabilize the oxonium ion intermediate.Polar aprotic solvents enhance the strength of the external nucleophile. Protic solvents can solvate the nucleophile, making it less reactive, and can also facilitate the formation of the charged intermediate.
Temperature Lower temperatures may favor the bimolecular SN2 pathway.Higher temperatures might be needed to overcome the activation energy for the formation of the bicyclic intermediate, but this is system-dependent.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of cis/trans-1-Iodo-3-methoxycyclohexane

This protocol is adapted from standard iodination procedures of alcohols.[1]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Reagents: Add triphenylphosphine and imidazole to the DCM and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Iodine Addition: Slowly add solid iodine in portions. The solution will turn dark brown.

  • Alcohol Addition: Prepare a solution of 3-methoxycyclohexanol (either the cis or trans isomer, or a mixture) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce excess iodine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers and impurities.

Protocol 2: General Procedure for Nucleophilic Substitution

  • Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the desired isomer of 1-iodo-3-methoxycyclohexane in an appropriate anhydrous solvent (e.g., DMF for SN2, or acetic acid for potential NGP).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium azide, sodium cyanide, or an alcohol for solvolysis) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the product by column chromatography or distillation.

Part 4: Analysis and Visualization

Characterization by NMR Spectroscopy

The stereochemistry of the products can be determined using 1H and 13C NMR spectroscopy.[6][19]

  • 1H NMR: The proton attached to the carbon bearing the substituent (C1) is a key diagnostic signal. Its chemical shift and, more importantly, its coupling constants (J-values) with adjacent protons can reveal its axial or equatorial orientation. A proton in an axial position will typically show large trans-diaxial couplings (Jax,ax ≈ 8-12 Hz) to its neighboring axial protons. An equatorial proton will have smaller couplings (Jeq,ax ≈ 2-5 Hz, Jeq,eq ≈ 2-5 Hz).

  • 13C NMR: The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH2, and CH3 groups.

Visualizing Reaction Mechanisms

The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways.

sn2_inversion Standard Sɴ2 reaction leading to inversion. reactant cis-1-Iodo-3-methoxycyclohexane (Iodo-axial conformer) product trans-Product (Inversion of stereochemistry) reactant->product Sɴ2 Backside Attack nucleophile Nu:⁻ nucleophile->reactant

Caption: SN2 reaction pathway.

ngp_retention NGP by the 3-methoxy group leading to retention. start trans-1-Iodo-3-methoxycyclohexane intermediate Bicyclic Oxonium Ion Intermediate start->intermediate Intramolecular Sɴ2 (1st Inversion) final_product trans-Product (Retention of stereochemistry) intermediate->final_product External Nucleophile Attack (2nd Inversion)

Caption: NGP reaction pathway.

troubleshooting_workflow Troubleshooting decision workflow. start Unexpected Stereochemical Outcome? retention Retention of Stereochemistry Observed start->retention Yes inversion Inversion of Stereochemistry Observed start->inversion No, but... ngp_path Likely NGP Mechanism retention->ngp_path slow_rate Reaction Rate is Unusually Slow inversion->slow_rate conformation_issue Substrate in Unreactive Conformation slow_rate->conformation_issue sn2_path Standard Sɴ2 Mechanism

Caption: Troubleshooting workflow.

References

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022). ResearchGate. Available at: [Link]

  • Chapter 33 — Stereoselective reactions of cyclic compounds: Part B. University of Victoria. Available at: [Link]

  • 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 1-iodo-3-methoxycyclohexane | CAS 1206678-29-6. AMERICAN ELEMENTS. Available at: [Link]

  • Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry. Available at: [Link]

  • Substituted cyclohexanes | 1,3-diaxial interaction. Quimicaorganica.org. Available at: [Link]

  • 3.2: Neighboring Group Participation. Chemistry LibreTexts. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Org 2 Lecture 55: Stereocontrol in Electrocyclization Reactions. YouTube. Available at: [Link]

  • NMR Spectra Analysis of Poly (1,3-cyclohexadiene). ResearchGate. Available at: [Link]

  • 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Available at: [Link]

  • Ritter-Type Iodo(III)amidation of Unactivated Alkynes for the Stereoselective Synthesis of Multisubstituted Enamides. ChemRxiv. Available at: [Link]

  • 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4. Imperial College London. Available at: [Link]

  • Ch3 - Substituted Cyclohexanes. University of Calgary. Available at: [Link]

  • E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. Available at: [Link]

  • Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. Google Patents.
  • Reaction of Alkynes with Iodine Monochloride Revisited. ResearchGate. Available at: [Link]

  • 1-Phenyl-1,2-benziodoxol-3-(1H)-one as Synthon for Phthalide Synthesis via Pd-Free, Base-Free, Sonogashira-Type Coupling Cyclization. ResearchGate. Available at: [Link]

  • 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. OpenStax. Available at: [Link]

  • Stereochemistry of E2 Elimination Reactions. Wolfram Demonstrations Project. Available at: [Link]

  • 13.13: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Oxonium Ions. UC Davis. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Iodo-3-methoxycyclohexane and 1-Bromo-3-methoxycyclohexane

For researchers and professionals in drug development and synthetic organic chemistry, selecting the appropriate starting material is a critical decision that dictates the efficiency, yield, and stereochemical outcome of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic organic chemistry, selecting the appropriate starting material is a critical decision that dictates the efficiency, yield, and stereochemical outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related secondary alkyl halides: 1-Iodo-3-methoxycyclohexane and 1-Bromo-3-methoxycyclohexane. We will delve into the fundamental principles governing their reactivity, present supporting data, and provide a practical experimental protocol for their comparative analysis.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of an alkyl halide in nucleophilic substitution and elimination reactions is primarily governed by three factors: the nature of the leaving group, the structure of the alkyl framework, and the reaction conditions.

The Leaving Group Effect: Iodide vs. Bromide

In nucleophilic substitution reactions, a key step involves the departure of the leaving group, which takes a pair of electrons with it.[1] A good leaving group is one that is a stable species on its own. The stability of the halide anions can be assessed by the pKa of their conjugate acids (HX).[1]

Leaving GroupConjugate AcidpKa of Conjugate AcidC-X Bond Enthalpy (kJ/mol)Relative Reactivity (SN2)
I⁻HI~ -10~ 240~2-3
Br⁻HBr~ -9~ 2851

Data sourced from standard organic chemistry textbooks.

As shown in the table, hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). Consequently, the iodide ion (I⁻) is a weaker base and a more stable anion than the bromide ion (Br⁻).[1][2] This superior stability, coupled with the weaker Carbon-Iodine (C-I) bond compared to the Carbon-Bromine (C-Br) bond, makes iodide a significantly better leaving group.[1] Therefore, in mechanistically similar reactions, 1-Iodo-3-methoxycyclohexane is expected to react faster than 1-Bromo-3-methoxycyclohexane.

The larger size and greater polarizability of the iodide ion also play a role in its enhanced leaving group ability, particularly in SN2 reactions where the transition state involves partial bond formation and breaking.[1]

Structural Considerations: The Cyclohexane Ring and the 3-Methoxy Group

Both molecules feature a cyclohexane ring, which will preferentially adopt a chair conformation to minimize steric strain. Substituents on a cyclohexane ring can exist in either an axial or equatorial position. Larger substituents favor the equatorial position to avoid 1,3-diaxial interactions.[3] For both 1-Iodo-3-methoxycyclohexane and 1-Bromo-3-methoxycyclohexane, the thermodynamically most stable conformer will have both the halogen and the methoxy group in equatorial positions (the trans-1,3-diequatorial conformer).

The 3-methoxy group can exert an influence on the reactivity at C1 through several mechanisms:

  • Inductive Effect: The electronegative oxygen atom can withdraw electron density through the sigma bonds, which might slightly disfavor the formation of a carbocation at C1 in an SN1-type mechanism.

  • Steric Hindrance: The methoxy group can sterically hinder the backside attack of a nucleophile in an SN2 reaction, although this effect is less pronounced from the 3-position compared to the 2-position.

  • Anchimeric Assistance (Neighboring Group Participation): A suitably positioned group can participate in the rate-determining step of a reaction, often leading to a significant rate enhancement.[4][5] For the 3-methoxy group to provide anchimeric assistance, the molecule would need to adopt a conformation where the methoxy group can act as an intramolecular nucleophile to displace the leaving group. This is generally more feasible from an axial position, which is energetically less favorable. While anchimeric assistance from a 3-methoxy group in a cyclohexane system is possible, it is less common and powerful than assistance from groups at the 2-position.[4][6]

Given that both substrates are secondary halides, they can undergo both SN1/E1 and SN2/E2 reactions, with the specific pathway being highly dependent on the nucleophile, base, solvent, and temperature.

Comparative Reactivity in Key Reaction Types

SN2 Reactions

In a typical SN2 reaction (e.g., with sodium azide in acetone), the rate is dependent on the concentration of both the alkyl halide and the nucleophile.[7][8][9] The primary determinant of the rate difference between our two compounds will be the leaving group ability.

Expected Outcome:

  • Rate: Rate(1-Iodo-3-methoxycyclohexane) > Rate(1-Bromo-3-methoxycyclohexane)

  • Mechanism: The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center.[10]

The greater reactivity of the iodo-compound is a direct consequence of the lower C-I bond energy and the greater stability of the iodide leaving group.[1]

SN1 Reactions

In a typical SN1 reaction (e.g., solvolysis in a polar protic solvent like formic acid or ethanol), the rate-determining step is the formation of a carbocation.

Expected Outcome:

  • Rate: Rate(1-Iodo-3-methoxycyclohexane) > Rate(1-Bromo-3-methoxycyclohexane)

  • Mechanism: The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral and no other stereocenters are present).

Again, the weaker C-I bond allows for a lower activation energy for the formation of the secondary carbocation, making the iodo-compound more reactive.

E2 Reactions

In a typical E2 reaction (e.g., with a strong, bulky base like potassium tert-butoxide), the rate depends on the concentration of both the alkyl halide and the base. The reaction requires an anti-periplanar arrangement of a beta-hydrogen and the leaving group.

Expected Outcome:

  • Rate: Rate(1-Iodo-3-methoxycyclohexane) > Rate(1-Bromo-3-methoxycyclohexane)

  • Mechanism: The C-X bond is broken in the rate-determining step, so the better leaving group (iodide) will facilitate a faster reaction. The regioselectivity (Zaitsev vs. Hofmann elimination) will be primarily influenced by the steric bulk of the base.

Experimental Design for Comparative Analysis

To empirically validate these theoretical predictions, a competition experiment can be designed. This protocol provides a robust and self-validating system for comparing the reactivity of the two halides under SN2 conditions.

Objective

To determine the relative reactivity of 1-Iodo-3-methoxycyclohexane and 1-Bromo-3-methoxycyclohexane in an SN2 reaction with a common nucleophile.

Materials and Reagents
  • 1-Iodo-3-methoxycyclohexane

  • 1-Bromo-3-methoxycyclohexane

  • Sodium Iodide (NaI) or Sodium Azide (NaN₃) as the nucleophile

  • Acetone (anhydrous, polar aprotic solvent)

  • An internal standard for GC analysis (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Protocol
  • Preparation of Stock Solution: Prepare a stock solution in anhydrous acetone containing a known concentration of the nucleophile (e.g., 0.1 M NaN₃) and the internal standard (e.g., 0.05 M dodecane).

  • Reaction Setup: In a clean, dry reaction vial, add equimolar amounts (e.g., 0.5 mmol) of both 1-Iodo-3-methoxycyclohexane and 1-Bromo-3-methoxycyclohexane.

  • Initiation of Reaction: Add a volume of the stock solution to the vial that contains a sub-stoichiometric amount of the nucleophile (e.g., 0.25 mmol of NaN₃). This ensures the halides are competing for a limited amount of the nucleophile.[11]

  • Reaction Monitoring:

    • Immediately after adding the nucleophile solution, withdraw a small aliquot (t=0 sample), quench it with water, and extract with a small amount of ether or ethyl acetate.

    • Seal the reaction vial and place it in a heating block at a constant temperature (e.g., 50 °C).

    • Withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes), quenching and extracting each in the same manner.

  • Analysis: Analyze the quenched samples by GC-MS. The internal standard allows for accurate quantification of the remaining starting materials.

  • Data Interpretation: Plot the concentration of each alkyl halide versus time. The compound whose concentration decreases more rapidly is the more reactive substrate. The relative rate constant (k_iodo / k_bromo) can be calculated from the consumption of the starting materials over time.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Acetone Stock: - Nucleophile (e.g., NaN₃) - Internal Standard (e.g., Dodecane) react2 Add Sub-stoichiometric Stock Solution to Initiate prep1->react2 react1 Combine Equimolar Substrates: - 1-Iodo-3-methoxycyclohexane - 1-Bromo-3-methoxycyclohexane react1->react2 react3 Maintain at Constant Temp (e.g., 50°C) with Stirring react2->react3 ana1 Withdraw Aliquots at Timed Intervals (t=0, 15, 30...) react3->ana1 ana2 Quench with Water & Extract with Organic Solvent ana1->ana2 ana3 Analyze by GC-MS ana2->ana3 ana4 Quantify Remaining Substrates Relative to Internal Standard ana3->ana4

Caption: Workflow for the competitive reactivity experiment.

Mechanistic Visualization

The SN2 reaction is a concerted, single-step process.[7][9] The key difference in the transition state for the iodo- and bromo-compounds is the nature of the breaking carbon-halogen bond.

Caption: Comparison of SN2 transition states.

Conclusion and Applications

Based on fundamental chemical principles, 1-Iodo-3-methoxycyclohexane is unequivocally the more reactive substrate compared to 1-Bromo-3-methoxycyclohexane in both nucleophilic substitution and elimination reactions. This is primarily due to the superior leaving group ability of iodide, which stems from the weakness of the C-I bond and the high stability of the resulting iodide anion.

For drug development and process chemistry professionals, this has direct implications:

  • For rapid synthesis or reactions under mild conditions, the iodo-compound is the superior choice.

  • When cost and stability are paramount, the bromo-compound may be preferred, as alkyl iodides can be more expensive and are sometimes more sensitive to light.

  • The choice of halide can be used to tune the reactivity of a synthetic intermediate, allowing for selective reaction at one site in a complex molecule containing multiple electrophilic centers.

Understanding these reactivity differences allows for more rational design of synthetic routes, leading to improved efficiency and outcomes in the development of new chemical entities.

References

  • JoVE. (2023). Leaving Groups. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Eaborn, C., & Romanelli, M. N. (1987). Anchimeric assistance by the methoxy group in solvolysis of the compounds (Me3Si)2C(SiMe2OMe)(SiMe2X). Journal of the Chemical Society, Perkin Transactions 2, 657-662. [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • Scribd. Alkyl Halides: SN1 & SN2 Reactivity. [Link]

  • ResearchGate. Substitution Reactions of Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2019). Leaving Groups. [Link]

  • Chemistry LibreTexts. (2022). Conformations of Monosubstituted Cyclohexanes. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • ACS Publications. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]

  • National Institutes of Health. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. [Link]

  • YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]

  • Dalal Institute. Anchimeric Assistance. [Link]

  • Khan Academy. Sn2 mechanism: kinetics and substrate. [Link]

  • Science Learning Center. Relative Rates of SN1 and SN2 Reactions. [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • MDPI. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. [Link]

  • YouTube. (2022). Effect of conformation on reactivity of cyclohexane derivaties Reduction of cyclohexanone. [Link]

  • YouTube. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. [Link]

  • YouTube. (2019). SN2 reaction kinetics. [Link]

  • National Institutes of Health. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • Chemistry LibreTexts. (2019). Anchimeric Assistance. [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • YouTube. (2020). NGP/ANCHIMERIC ASSISTANCE IN SOLVOLYSIS/PHENONIUMION INTERMEDIATE//CONCEPT IN CHEMISTRY. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 1-Iodo-3-methoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals In the realm of modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount. This guide provides an in-depth technical comparison of computational and experimental approaches for the structural elucidation of 1-Iodo-3-methoxycyclohexane, a substituted cyclohexane with stereochemical and conformational complexities. As a Senior Application Scientist, this guide aims to not only present data but to explain the underlying principles and methodologies, offering a framework for critically evaluating and integrating these two powerful sources of chemical information.

Introduction: The Challenge of Stereochemistry in Cyclohexanes

1-Iodo-3-methoxycyclohexane presents a fascinating case study due to its two stereocenters, giving rise to cis and trans diastereomers. Furthermore, the cyclohexane ring exists in a dynamic equilibrium of chair conformations. The orientation of the bulky iodo and methoxy groups—axial or equatorial—profoundly influences the molecule's stability and spectroscopic properties. Accurately determining the dominant conformation and the corresponding spectroscopic signature is a non-trivial task that requires a robust analytical and computational strategy.

The Experimental Approach: A Hypothetical Characterization

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 10 mg sample of synthesized 1-Iodo-3-methoxycyclohexane would be dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H NMR spectra would be recorded on a 400 MHz spectrometer, and ¹³C NMR spectra on a 100 MHz spectrometer.[1]

  • Data Acquisition: For ¹H NMR, 16 scans would be acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans would be acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample would be prepared between two sodium chloride (NaCl) plates.

  • Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be obtained by averaging 32 scans at a resolution of 4 cm⁻¹.

Hypothetical Experimental Data

Based on the known effects of iodo and methoxy substituents on cyclohexane rings, we can predict the following spectral features:

Table 1: Hypothetical Experimental Spectroscopic Data for the Predominant Conformer of cis-1-Iodo-3-methoxycyclohexane

Data Type Parameter Hypothetical Value Rationale
¹H NMR δ (ppm), H1 (CH-I)~4.2 (multiplet)The proton attached to the carbon bearing the iodine is deshielded.
δ (ppm), H3 (CH-OCH₃)~3.5 (multiplet)The proton on the carbon with the methoxy group is also deshielded.
δ (ppm), OCH₃~3.3 (singlet)Typical chemical shift for a methoxy group.[2]
δ (ppm), Cyclohexane ring H1.2 - 2.2 (multiplets)Complex overlapping signals from the cyclohexane ring protons.
¹³C NMR δ (ppm), C1 (C-I)~35The carbon attached to iodine shows a characteristic upfield shift.
δ (ppm), C3 (C-OCH₃)~78The carbon attached to the electronegative oxygen is deshielded.
δ (ppm), OCH₃~56Typical chemical shift for a methoxy carbon.[3]
δ (ppm), Cyclohexane ring C20 - 40Chemical shifts of the remaining cyclohexane carbons.
IR Wavenumber (cm⁻¹)2850-2950C-H stretching vibrations of the cyclohexane ring and methoxy group.
Wavenumber (cm⁻¹)1080-1150C-O stretching vibration of the ether linkage.
Wavenumber (cm⁻¹)500-600C-I stretching vibration.

The Computational Approach: Predicting Structure and Spectra

Computational chemistry offers a powerful toolkit to predict the stable conformations of 1-Iodo-3-methoxycyclohexane and their corresponding spectroscopic properties. Density Functional Theory (DFT) is a widely used and reliable method for such predictions.[4][5]

Computational Protocol

1. Conformational Search:

  • A systematic conformational search would be performed to identify all possible chair and boat conformations of both cis and trans isomers.

2. Geometry Optimization:

  • The geometries of all identified conformers would be optimized using a suitable DFT functional and basis set, for example, the B3LYP functional with the 6-31G(d) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

3. Energy Calculation:

  • The relative energies of the optimized conformers would be calculated to determine the most stable structures. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

4. NMR and IR Spectra Prediction:

  • For the most stable conformers, NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set, such as 6-311++G(2d,p), for improved accuracy.[7]

  • IR vibrational frequencies and intensities would be calculated from the Hessian matrix after geometry optimization.

G cluster_computational_workflow Computational Workflow Initial Structures Initial Structures Conformational Search Conformational Search Initial Structures->Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Energy Calculation Energy Calculation Geometry Optimization (DFT)->Energy Calculation Spectra Prediction (DFT) Spectra Prediction (DFT) Energy Calculation->Spectra Prediction (DFT) Predicted Data Predicted Data Spectra Prediction (DFT)->Predicted Data

Computational workflow for predicting spectroscopic data.

Head-to-Head Comparison: Weaving Together the Data

The true power of this dual approach lies in the direct comparison of the experimental and computational data.

Conformational Analysis: The Role of A-Values

The stability of the different conformers is dictated by steric interactions. The "A-value" of a substituent is a measure of its steric bulk and its preference for the equatorial position.

  • Iodo group A-value: ~0.47 kcal/mol

  • Methoxy group A-value: ~0.6 kcal/mol

For cis-1-Iodo-3-methoxycyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions. For the trans isomer, both chair conformations will have one axial and one equatorial substituent, leading to a smaller energy difference between them.

G cluster_cis cis-1-Iodo-3-methoxycyclohexane cluster_trans trans-1-Iodo-3-methoxycyclohexane Cis_dieq Diequatorial (More Stable) Cis_diax Diaxial (Less Stable) Cis_dieq->Cis_diax Ring Flip Trans_ax_eq Axial-Equatorial Trans_eq_ax Equatorial-Axial Trans_ax_eq->Trans_eq_ax Ring Flip

Conformational equilibrium of cis and trans isomers.

Note: Image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Spectroscopic Data Comparison

Table 2: Comparison of Hypothetical Experimental and Predicted Computational Data for cis-1-Iodo-3-methoxycyclohexane (Diequatorial Conformer)

Parameter Hypothetical Experimental Predicted Computational (DFT) Agreement
¹H NMR δ (ppm), H1 ~4.2~4.1 - 4.4High
¹H NMR δ (ppm), H3 ~3.5~3.4 - 3.7High
¹H NMR δ (ppm), OCH₃ ~3.3~3.2 - 3.4High
¹³C NMR δ (ppm), C1 ~35~33 - 38Good
¹³C NMR δ (ppm), C3 ~78~76 - 80Good
¹³C NMR δ (ppm), OCH₃ ~56~55 - 58High
IR (cm⁻¹), C-O Stretch 1080-1150Scaled: ~1090-1160Good (scaling factor may be needed)
IR (cm⁻¹), C-I Stretch 500-600Scaled: ~510-610Good (scaling factor may be needed)

Discrepancies between experimental and computed values can arise from several factors, including the limitations of the theoretical model, solvent effects (which can be partially accounted for with implicit solvent models like PCM), and vibrational averaging. However, the trends and relative chemical shifts are often well-reproduced by DFT calculations.

Conclusion: A Self-Validating System

The integration of experimental and computational data creates a self-validating system. Experimental data provides the ground truth, while computational modeling offers a detailed, atomistic interpretation of that data. When the predicted spectra of a computationally determined low-energy conformer match the experimental spectra, it provides strong evidence for the correctness of the structural assignment. Conversely, significant deviations can guide further experimental investigation or refinement of the computational model. For researchers in drug development, this integrated approach is invaluable for understanding molecular structure, predicting properties, and ultimately designing more effective therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Kuchar, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 521-529.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Giménez, D., et al. (2023). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
  • Wi, S., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(15), 5828.
  • National Institute of Standards and Technology. (n.d.). 1-Methoxycyclohexane. Retrieved from [Link]

  • Gao, T., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Bagno, A., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(16), 8886.
  • Hansen, P. E. (2024).
  • Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2024). Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development, 7(1), 4168-4177.
  • Bak, A. R., et al. (2020). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 18(30), 5851-5860.
  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. YouTube. Retrieved from [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • chemistNATE. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • The Molecular World. (2024, July 21). How to choose a functional and basis set for your DFT calculation. YouTube. Retrieved from [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Washton, N. M., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.

Sources

Validation

A Researcher's Guide to the Biological Activity Screening of 1-Iodo-3-methoxycyclohexane Derivatives: A Comparative Framework

For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-iodo-3-methoxycyclohexane framework presents an intriguing, yet underexplored, class o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-iodo-3-methoxycyclohexane framework presents an intriguing, yet underexplored, class of compounds. The strategic placement of a bulky, lipophilic iodine atom and a methoxy group on a cyclohexane ring suggests the potential for diverse biological activities, drawing from the known bio-properties of halogenated and ether-containing molecules. This guide provides a comprehensive, technically-grounded framework for the synthesis and systematic biological activity screening of these derivatives, designed to elucidate their therapeutic potential. While extensive experimental data on this specific class of molecules is not yet widely published, this document serves as a roadmap, leveraging established protocols and insights from structurally related compounds to guide future research.

Section 1: Rationale and Synthesis Strategy

The core hypothesis for investigating 1-iodo-3-methoxycyclohexane derivatives lies in the principle of chemical hybridization. Iodine's ability to form halogen bonds and increase lipophilicity can enhance membrane permeability and protein-ligand interactions.[1] The methoxy group, a common feature in many bioactive compounds, can influence metabolic stability and receptor binding. The cyclohexane scaffold provides a three-dimensional structure that can be tailored for specific biological targets.

A plausible synthetic route to a library of 1-iodo-3-methoxycyclohexane derivatives could commence from 3-methoxycyclohexanol. The following proposed synthesis illustrates a potential pathway to a representative derivative.

Proposed Synthesis of a Representative Derivative

A key starting material, 3-methoxycyclohexanol, can be subjected to an iodination reaction. A variety of methods for the iodination of alkanes and cycloalkanes have been reported, often requiring activation due to the low reactivity of elemental iodine.[2] One potential approach involves the use of an oxidant or radical initiator to facilitate the reaction.

Diagram of Proposed Synthetic Pathway

Synthesis A 3-methoxycyclohexanol B 1-Iodo-3-methoxycyclohexane A->B Iodination (e.g., I2, PPh3, Imidazole) C Functionalized Derivatives B->C Further Functionalization (e.g., Cross-coupling reactions) ScreeningWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Lead Identification cluster_2 Phase 3: Mechanism of Action & Preclinical Evaluation A Library of 1-Iodo-3-methoxycyclohexane Derivatives B Antimicrobial Screening (MIC Determination) A->B C Anticancer Screening (Cytotoxicity Assay) A->C D Hit Compounds from Primary Screens B->D C->D E Comparative Analysis (Structure-Activity Relationship) D->E F Selection of Lead Compound(s) E->F G Lead Compound(s) F->G H Target Identification & Pathway Analysis G->H I In vivo Studies (Animal Models) H->I

Caption: A three-phased workflow for the biological screening of novel compounds.

Section 3: Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the primary screening assays. These protocols are designed to be self-validating with the inclusion of appropriate controls.

Antimicrobial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Anticancer Activity Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 4: Data Presentation and Comparative Analysis

Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between different derivatives and against standard reference compounds.

Table of Antimicrobial Activity (Hypothetical Data)
Compound IDR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
IMC-H -H64>128
IMC-F -F3264
IMC-Cl -Cl1632
IMC-Br -Br816
Ciprofloxacin (Standard)10.5
Table of Anticancer Activity (Hypothetical Data)
Compound IDR-groupIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
IMC-H -H55.278.1
IMC-F -F42.861.5
IMC-Cl -Cl25.133.7
IMC-Br -Br12.618.9
Doxorubicin (Standard)0.81.1

Section 5: Structure-Activity Relationship (SAR) and Future Directions

The initial screening data, as exemplified in the hypothetical tables above, will be crucial for establishing a preliminary structure-activity relationship (SAR). For instance, if increasing the size of a halogen substituent on a particular position of the cyclohexane ring correlates with increased antimicrobial or anticancer activity, this would guide the synthesis of the next generation of derivatives.

Future work on promising lead compounds should focus on elucidating their mechanism of action. For antimicrobial leads, this could involve studies on bacterial cell membrane integrity or enzyme inhibition assays. For anticancer leads, investigations into apoptosis induction, cell cycle arrest, or specific kinase inhibition would be pertinent.

References

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (2025). PMC. [Link]

  • Alkane iodination: Aliphatic compound iodination overview and reactions: Aliphatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 18. (2022). Chemia. [Link]

  • Cyclohexane and its functionally substituted derivatives. (n.d.). SciSpace. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. (2021). PubMed. [Link]

  • Synthesis and biological evaluation of radioiodinated phospholipid ether stereoisomers. (n.d.). PubMed. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (n.d.). PMC. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of radioiodinated phospholipid ether analogs. (n.d.). PubMed. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). PMC. [Link]

  • Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. (n.d.). MDPI. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activities of 3-Alkyl(aryl)-4-(3-methoxy-4-hydroxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives. (2024). ResearchGate. [Link]

  • In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis. (n.d.). PubMed. [Link]

  • Halogenation of Ethers: A Guide to Functional Group Preparations. (n.d.). ResearchGate. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (2019). MDPI. [Link]

  • Synthesis and characterization of a noncytotoxic, X-ray opaque polyurethane containing iodinated hydroquinone bis(2-hydroxyethyl) ether as chain extender for biomedical applications. (n.d.). PubMed. [Link]

  • Iodine-Mediated Alkoxyselenylation of Alkenes and Dienes with Elemental Selenium. (n.d.). MDPI. [Link]

  • Theoretical study of the iodination of methoxybenzene by iodine monochloride. (n.d.). ResearchGate. [Link]

  • Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists. (2024). PubMed. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. [Link]

  • Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species. (n.d.). Oxford Academic. [Link]

  • MC-224: About Iodination of cyclic Alkyne by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecule). (2022). YouTube. [Link]

  • Understanding molecular properties of halogenated cyclohexane – A DFT study. (n.d.). ResearchGate. [Link]

  • Halogenated Linear Cycloalkanes, Cycloalkenes and Aromatics: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (n.d.). Google Books.
  • Iodinated Radiographic Contrast Media Possess Antioxidant Properties in vitro. (n.d.). Google.
  • Effects of iodinated contrast media on endothelium: An in vitro study. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of Iodinated and Fluorinated 9-(2-Hydroxypropyl) and 9-(2-Hydroxyethoxy)methyl Purine Nucleoside Analogues. (n.d.). OUCI. [Link]

  • Antimicrobial Functionalization of β-Cyclodextrin Treated Fabrics. (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

1-Iodo-3-methoxycyclohexane proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for 1-Iodo-3-methoxycyclohexane (CAS 1206678-29-6) .[1] The procedures below synthesize regulatory compliance (RCRA/EPA) with functional group chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 1-Iodo-3-methoxycyclohexane (CAS 1206678-29-6) .[1] The procedures below synthesize regulatory compliance (RCRA/EPA) with functional group chemistry to ensure personnel safety and environmental integrity.

Part 1: Chemical Characterization & Hazard Profile

Before disposal, the waste generator must understand the specific risks associated with the molecule's functional groups. 1-Iodo-3-methoxycyclohexane contains two critical moieties: a secondary alkyl iodide and a methyl ether .[1]

PropertyValue / CharacteristicOperational Implication
CAS Number 1206678-29-6Unique identifier for waste labeling.[1]
Functional Groups Alkyl Halide (Iodide), EtherAlkylating Agent: Potential carcinogen/mutagen.Peroxide Former: Ether linkage requires peroxide testing if aged.[2]
Reactivity Nucleophilic Substitution (

)
Susceptible to hydrolysis; reacts with strong nucleophiles.
Stability Light SensitiveIodides degrade to liberate free Iodine (

), turning waste brown/purple.
Flash Point ~87°C (Estimated based on homologs)Combustible Liquid. Do not store near open flames.

Part 2: Waste Classification & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to toxic gas evolution or fires.[3]

Primary Classification: Halogenated Organic Solvent

Due to the iodine atom, this compound must be segregated into the Halogenated waste stream.

  • Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable; halogenated disposal is significantly more expensive and requires different incineration protocols.

  • Do NOT mix with Strong Oxidizers (Nitric Acid, Peroxides); risk of exothermic reaction and iodine vapor release.

  • Do NOT mix with Strong Bases; risk of elimination reactions (

    
    ) generating volatile cyclohexenes.
    
RCRA Waste Codes (USA)
  • D001 (Ignitable): If the waste mixture has a flash point <60°C (often true if mixed with other solvents).

  • Halogenated Waste: While specific "F-listings" apply to common solvents (e.g., DCM), this niche chemical falls under general halogenated organic waste for incineration.[1]

Part 3: Pre-Disposal Treatment & Peroxide Management[1]

Critical Check: Because this molecule is an ether, it can form explosive organic peroxides upon prolonged exposure to air and light.[2]

  • Visual Inspection: If the liquid contains crystals or is cloudy, DO NOT MOVE IT . Contact EHS immediately for remote stabilization.

  • Peroxide Testing: If the container is >1 year old or has been opened >6 months, test with starch-iodide paper or commercial peroxide strips.

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm:[1] Treat with reducing agent (procedure below) before disposal.

    • > 100 ppm: High Risk. Contact EHS.

Deactivation Protocol (For Spills or Peroxide Removal)

For small spills or to quench peroxides/alkylating potential before disposal:

  • Prepare a 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • Mix with the organic waste (1:1 volume ratio).

  • Stir for 30 minutes. The thiosulfate reduces any free iodine (brown color fades to colorless) and helps quench peroxides.

  • Separate phases (if immiscible) or dispose of the entire mixture as Aqueous Halogenated Waste .

Part 4: Step-by-Step Disposal Workflow

The following decision tree illustrates the operational logic for disposing of 1-Iodo-3-methoxycyclohexane.

DisposalWorkflow Start Start: Waste Generation CheckType Is it Bulk Liquid or Spill/Residue? Start->CheckType Spill Spill / Residue CheckType->Spill Spill Bulk Bulk Liquid CheckType->Bulk Liquid Absorb Absorb with Vermiculite/Pads Spill->Absorb Bag Seal in Hazardous Waste Bag Absorb->Bag Label Label: 'Hazardous Waste - Halogenated' List: 1-Iodo-3-methoxycyclohexane Bag->Label PeroxideCheck Check Age/Peroxides (>6 months opened?) Bulk->PeroxideCheck TestPos Peroxides Detected? PeroxideCheck->TestPos Quench Quench with 10% Na2S2O3 TestPos->Quench Yes (>20ppm) Container Transfer to HDPE/Glass Container (Amber Preferred) TestPos->Container No Quench->Container Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Pickup Request EHS Pickup (Incineration) Store->Pickup

Figure 1: Operational decision tree for the safe disposal of halogenated ether waste.

Part 5: Detailed Operational Protocol

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal cans if the waste is acidic or wet, as iodides can corrode metal.

  • Light Protection: Due to the iodine content, use amber bottles or wrap clear bottles in aluminum foil to prevent photo-degradation during storage.[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Labeling (Mandatory)

The label must be legible and solvent-resistant.[1]

  • Full Chemical Name: "1-Iodo-3-methoxycyclohexane" (No abbreviations).[1]

  • Hazard Checkboxes: Check "Toxic" (Alkylating potential) and "Irritant."

  • Constituents: If mixed with other solvents, list approximate percentages (e.g., 5% 1-Iodo-3-methoxycyclohexane, 95% Dichloromethane).

Storage in Satellite Accumulation Area (SAA)
  • Store in a secondary containment tray (polypropylene) to catch leaks.

  • Keep container closed at all times except when adding waste.[4]

  • Segregate from "Oxidizers" (Red) and "Acids" (Blue) storage groups.

Final Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Mechanism:[1][4][5] The facility burns the waste at >1000°C with scrubbers to capture acid gases (HI,

    
    ) generated during combustion.
    
  • Prohibition:[1][4][5][6][7] Never evaporate in a fume hood or pour down the sink.

References

  • National Institutes of Health (PubChem). 1-Iodo-3-methoxycyclohexane Compound Summary. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Iodo-3-methoxycyclohexane

Executive Safety Summary 1-Iodo-3-methoxycyclohexane (CAS: 1206678-29-6) is a secondary alkyl iodide. While specific toxicological data for this exact isomer is limited, Read-Across Toxicology dictates it must be handled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Iodo-3-methoxycyclohexane (CAS: 1206678-29-6) is a secondary alkyl iodide. While specific toxicological data for this exact isomer is limited, Read-Across Toxicology dictates it must be handled as a potential alkylating agent . Alkyl iodides are chemically reactive electrophiles capable of modifying DNA and proteins.

Immediate Hazards:

  • Chemical Class: Halogenated Ether / Alkyl Iodide.

  • Primary Risk: Skin/Eye Irritant, Respiratory Irritant, Potential Carcinogen (Class Effect).

  • Stability: Light-sensitive. Decomposes to liberate free Iodine (

    
    ), which is corrosive and toxic.
    
  • Volatility: Moderate. The cyclohexane ring lowers volatility compared to methyl iodide, but vapor pressure is sufficient to require containment.

Risk Assessment & Hierarchy of Controls

Safety is not achieved by PPE alone. You must implement controls in this strict order:

  • Engineering (Mandatory): All handling of open containers must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Administrative: Designate a "Hot Zone" for handling. No solo work allowed when handling >500 mg.

  • PPE (Last Line of Defense): See Matrix below.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with alkyl iodides. Iodine-carbon bonds are lipophilic, facilitating rapid permeation through standard rubber matrices.

PPE Selection Table
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Laminate Film Silver Shield® / 4H® (Norfoil)Critical: Alkyl iodides permeate nitrile in <15 mins. Laminates provide >4 hours breakthrough time.
Hand (Outer) Nitrile (5 mil) Disposable Nitrile (Purple/Blue)Provides dexterity and protects the inner laminate glove from tears/abrasion.
Eye/Face Goggles ANSI Z87.1 Chemical Splash GogglesSafety glasses allow vapor entry. Goggles seal the ocular cavity against alkylating vapors.
Body Lab Coat Tyvek® or Poly-cotton (Buttoned)Tyvek is preferred for >10g scale to prevent fabric absorption.
Respiratory Respirator Only if outside hood: Half-face with OV/AG CartridgesOV (Organic Vapor) captures the ether/alkane; AG (Acid Gas) captures any liberated HI/Iodine.

Operational Protocols

A. Weighing & Transfer Workflow

Objective: Minimize vapor release and static discharge.

  • Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.

  • Lighting: Reduce ambient light or wrap the flask in aluminum foil immediately. Alkyl iodides degrade under UV/Fluorescent light, turning yellow/brown (liberation of

    
    ).
    
  • Transfer: Use a glass pipette or gas-tight syringe. Do not use plastic syringes with rubber plungers for storage; the iodide will swell the rubber, causing the plunger to seize.

  • Decontamination: Immediately rinse pipettes/syringes with acetone, then a 5% Sodium Thiosulfate solution before removing them from the hood.

B. Spill Response (The "Thiosulfate Protocol")

Scenario: You drop a flask containing 5mL of 1-Iodo-3-methoxycyclohexane.

  • Alert & Evacuate: Inform nearby personnel. If outside the hood, evacuate the lab for 15 minutes to allow HVAC to clear vapors.

  • Don PPE: Double gloves (Laminate + Nitrile), Goggles, Respirator (if outside hood).

  • Contain: Circle the spill with absorbent pads.

  • Neutralize (The Critical Step):

    • Prepare a slurry of Sodium Thiosulfate (

      
      )  and water.
      
    • Pour over the spill.

    • Mechanism:[1][2][3][4] Thiosulfate reduces any free Iodine (

      
      , violet/brown) back to Iodide (
      
      
      
      , colorless), reducing vapor pressure and toxicity.
  • Cleanup: Absorb the slurry with vermiculite or pads. Place in a hazardous waste bag labeled "Halogenated Organic Debris."

Waste Disposal Logistics

NEVER pour alkyl iodides down the drain.[5] They are toxic to aquatic life and persist in water systems.

Waste StreamLabeling RequirementSegregation Note
Liquid Waste "Halogenated Organic Waste"Do NOT mix with strong oxidizers (Nitric Acid, Peroxides). Reaction may be violent.
Solid Waste "Contaminated Solids (Iodides)"Includes gloves, mats, and paper towels from cleanup.
Sharps "Chemically Contaminated Sharps"Syringes used for transfer must go here, not in trash.

Visualizations

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting glove materials based on exposure duration and task type.

PPE_Selection Start Handling 1-Iodo-3-methoxycyclohexane TaskType Identify Task Type Start->TaskType Splash Incidental Contact (Weighing <100mg) TaskType->Splash HighRisk High Exposure Risk (Synthesis, Spills, >100mg) TaskType->HighRisk Glove1 Double Nitrile Gloves (Change immediately upon splash) Splash->Glove1 Glove2 Laminate (Silver Shield) Liner + Nitrile Outer Glove HighRisk->Glove2 Reason1 Nitrile breakthrough <15 mins for Alkyl Iodides Glove1->Reason1 Warning

Figure 2: Emergency Spill Workflow

Caption: Step-by-step operational response for alkyl iodide spills using chemical neutralization.

Spill_Response Spill Spill Detected Evac Evacuate Area (If outside hood) Spill->Evac PPE Don PPE: Laminate Gloves + Goggles Evac->PPE Contain Contain with Absorbent Pads PPE->Contain Neutralize Apply 5% Sodium Thiosulfate (Turns colorless) Contain->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

[3][7]

References

  • PubChem. (n.d.). Compound Summary: Iodocyclohexane (Surrogate data for 1-Iodo-3-methoxycyclohexane). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[6][7] United States Department of Labor. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

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